Amitriptyline-N-glucuronide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-(trideuteriomethyl)azaniumyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25?/m0/s1/i1D3/t21-,22-,23+,24-,25?,27? |
InChI Key |
WXMXRAPAGYPAJI-SXBMQGCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Conversion of Amitriptyline to its N-Glucuronide Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of amitriptyline N-glucuronide. The document details the enzymatic processes, presents key quantitative data, outlines relevant experimental protocols, and provides a visual representation of the metabolic cascade.
Executive Summary
Amitriptyline, a tricyclic antidepressant, undergoes extensive hepatic metabolism involving both Phase I and Phase II enzymatic reactions. The formation of the N-glucuronide metabolite is a significant pathway in the detoxification and elimination of this drug. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B10 demonstrating a particularly high affinity for amitriptyline. Understanding this metabolic pathway is crucial for drug development, clinical pharmacology, and toxicological studies, as variations in enzyme activity can significantly impact drug efficacy and patient safety.
The Metabolic Pathway: From Amitriptyline to N-Glucuronide
The metabolic journey of amitriptyline to its N-glucuronide conjugate is a multi-step process, initiated by Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by a Phase II conjugation reaction.
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
The initial biotransformation of amitriptyline is predominantly carried out by CYP2C19 and CYP2D6 in the liver.[1]
-
N-demethylation: CYP2C19 is the primary enzyme responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline.[1][2]
-
Hydroxylation: CYP2D6 mediates the hydroxylation of both amitriptyline and nortriptyline, leading to the formation of less active hydroxy metabolites.[1][2]
These Phase I reactions introduce or expose functional groups on the amitriptyline molecule, preparing it for subsequent Phase II conjugation.
Phase II Metabolism: N-Glucuronidation
The pivotal step in the formation of the N-glucuronide is the direct conjugation of a glucuronic acid moiety to the tertiary amine of amitriptyline. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
High-Affinity Glucuronidation by UGT2B10: Studies have identified UGT2B10 as a high-affinity enzyme for the N-glucuronidation of amitriptyline.[3] This suggests that at therapeutic concentrations, UGT2B10 is likely the major UGT isoform responsible for this metabolic pathway.[3]
-
Low-Affinity Glucuronidation by UGT1A4: UGT1A4 also contributes to the N-glucuronidation of amitriptyline, but with a lower affinity compared to UGT2B10.[3][4] The kinetics of amitriptyline glucuronidation in human liver microsomes exhibit a biphasic character, which corresponds to the high-affinity action of UGT2B10 and the low-affinity action of UGT1A4.[3]
The direct glucuronidation of the tertiary amine of amitriptyline results in the formation of a quaternary ammonium-linked glucuronide, a water-soluble conjugate that can be readily excreted from the body.[3] While direct glucuronidation is a recognized pathway, it is considered a minor route of elimination for amitriptyline in vivo.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic reactions in the metabolic pathway of amitriptyline to N-glucuronide.
Table 1: Enzyme Kinetics of Amitriptyline N-Glucuronidation by UGT Isoforms
| Enzyme | Apparent Km (S50) (µM) | In Vitro Clearance (CLint) | Reference |
| UGT2B10 | 2.60 | >10-fold higher than UGT1A4 | [3] |
| UGT1A4 | 448 | - | [3] |
Table 2: Urinary Excretion of Amitriptyline and its N-Glucuronide Metabolite
| Analyte | Percentage of Dose Recovered in Urine | Study Population | Reference |
| Amitriptyline N-glucuronide | 8 ± 3% (of 25 mg single dose over 108 hr) | Healthy Volunteers | [5] |
| Amitriptyline N-glucuronide | 8 ± 5% (of 125-150 mg/day dose in 24-hr urine) | Patients on continuous treatment | [5] |
| Unchanged Amitriptyline | 0.08 to 1.68% | Healthy Volunteers | [5] |
Experimental Protocols
The study of amitriptyline metabolism relies on robust analytical methodologies. Below are outlines of key experimental protocols cited in the literature.
In Vitro Glucuronidation Assay using Recombinant UGTs
This protocol is adapted from studies investigating the kinetics of UGT-mediated metabolism.[3][6]
Objective: To determine the kinetic parameters (Km and Vmax) of amitriptyline N-glucuronidation by specific UGT isoforms.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT2B10, UGT1A4) expressed in a suitable system (e.g., Sf9 insect cells).[7]
-
Amitriptyline hydrochloride.
-
UDP-glucuronic acid (UDPGA).
-
Reaction buffer (e.g., 25mM Tris-acetate, pH 7.6, containing 10% (v/v) glycerol and 1mM EDTA).[7]
-
Alamethicin (optional, for activating latent UGT activity).[6]
-
Stopping solution (e.g., ice-cold acetonitrile or perchloric acid).[6]
-
LC-MS/MS system for analysis.
Procedure:
-
Enzyme Preparation: Recombinant UGT enzymes are thawed on ice. If using microsomes, they may be pre-incubated with alamethicin to permeabilize the membrane.[6]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, a specific concentration of the recombinant UGT enzyme, and varying concentrations of amitriptyline.
-
Initiation of Reaction: The reaction is initiated by the addition of UDPGA and incubated at 37°C for a predetermined time.
-
Termination of Reaction: The reaction is stopped by the addition of the stopping solution.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the protein. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The formation of amitriptyline N-glucuronide is quantified using a validated LC-MS/MS method.
Quantification of Amitriptyline and Metabolites in Human Plasma by HPLC-DAD
This protocol provides a method for the simultaneous determination of amitriptyline and its major metabolites in human plasma.[8]
Objective: To quantify the concentrations of amitriptyline and its metabolites in plasma samples.
Materials:
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase column.
-
Mobile phase (e.g., a mixture of an appropriate buffer and organic solvent).
-
Extraction solvent (e.g., n-hexane).[8]
-
Internal standard.
-
Human plasma samples.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard and an alkalinizing agent.
-
Add the extraction solvent (e.g., n-hexane), vortex, and centrifuge.
-
Transfer the organic layer to a clean tube.
-
Perform a back-extraction into an acidic aqueous solution.
-
The aqueous layer is then injected into the HPLC system.[8]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Flow Rate: Optimized for separation.
-
Detection: Diode Array Detector set to the appropriate wavelength for the analytes.[8]
-
-
Quantification: The concentrations of amitriptyline and its metabolites are determined by comparing their peak areas to those of a standard curve.
Visualizing the Metabolic Pathway
The following diagrams illustrate the key steps in the metabolic conversion of amitriptyline to its N-glucuronide.
Caption: Metabolic pathway of amitriptyline.
Caption: General experimental workflow.
References
- 1. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. research.aalto.fi [research.aalto.fi]
- 7. bioivt.com [bioivt.com]
- 8. scielo.br [scielo.br]
Synthesis and Characterization of Amitriptyline-N-glucuronide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Amitriptyline-N-glucuronide-d3. This deuterated internal standard is crucial for the accurate quantification of Amitriptyline-N-glucuronide in biological matrices during pharmacokinetic and metabolic studies. While specific proprietary synthesis methods are not publicly detailed, this guide outlines a feasible synthetic approach based on established glucuronidation chemistry and details the necessary characterization protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈D₃NO₆ | [1] |
| Molecular Weight | 456.56 g/mol | [1] |
| CAS Number | Not available | [1] |
| Appearance | White to off-white solid (Predicted) | |
| Purity (by HPLC) | >95% | [2] |
| Storage Temperature | -20°C (Recommended) |
Proposed Synthesis of this compound
The synthesis of this compound involves the coupling of a deuterated amitriptyline precursor with a protected glucuronic acid derivative, followed by deprotection. Both chemical and enzymatic approaches are viable for the formation of N-glucuronides.[3][4][5] A proposed chemical synthesis workflow is outlined below.
Synthesis Workflow
Caption: Proposed chemical synthesis workflow for this compound.
Experimental Protocol (Proposed)
Materials:
-
Amitriptyline-d3 Hydrochloride
-
Methyl (2,3,4-tri-O-acetyl-α/β-D-glucopyranosyl)uronate bromide
-
Silver(I) oxide (Ag₂O) or other suitable promoter
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Solvents for HPLC purification (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of Amitriptyline-d3 free base: Dissolve Amitriptyline-d3 hydrochloride in water and basify with a suitable base (e.g., sodium bicarbonate) to a pH of ~9-10. Extract the free base into an organic solvent like DCM and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Coupling Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Amitriptyline-d3 free base and a suitable promoter (e.g., Ag₂O) in anhydrous DCM. To this stirring suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α/β-D-glucopyranosyl)uronate bromide in anhydrous DCM dropwise at room temperature. Allow the reaction to stir in the dark for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Extraction: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filtrate successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.
-
Deprotection:
-
Deacetylation: Dissolve the crude protected intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC or LC-MS).
-
Saponification: Add a solution of sodium hydroxide in water to the reaction mixture and stir at room temperature to hydrolyze the methyl ester.
-
-
Purification: Neutralize the reaction mixture with a dilute acid (e.g., formic acid) and concentrate under reduced pressure. Purify the crude this compound by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile and water with a formic acid modifier.
-
Lyophilization: Combine the fractions containing the pure product and lyophilize to obtain the final product as a solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Expected Results: A single major peak with a purity of >95% as determined by peak area integration.
Mass Spectrometry (MS)
Protocol:
-
System: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled to an LC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000
-
Collision Energy: Varied for MS/MS fragmentation analysis.
Expected Results:
| Parameter | Expected Value (m/z) |
| Monoisotopic Mass | 456.2338 |
| [M+H]⁺ (protonated) | 457.2416 |
| Major Fragment Ions | Characteristic fragments corresponding to the loss of the glucuronic acid moiety and fragmentation of the amitriptyline backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
System: Bruker Avance 400 MHz or higher field spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments: ¹H NMR, ¹³C NMR, ²H NMR, and 2D correlation experiments (e.g., COSY, HSQC) as needed for full structural assignment.
Expected Results:
| Nucleus | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the amitriptyline and glucuronic acid moieties. The signals for the N-methyl groups will be reduced in intensity due to deuterium labeling. |
| ²H NMR | A signal corresponding to the deuterium atoms on the N-methyl groups, confirming the position of isotopic labeling. |
| ¹³C NMR | Signals for all carbon atoms in the molecule. The carbon atom attached to the deuterium will show a characteristic triplet in the proton-coupled spectrum due to C-D coupling. |
By following these proposed synthesis and characterization protocols, researchers can obtain high-quality this compound suitable for use as an internal standard in demanding bioanalytical applications.
References
- 1. Amitriptyline N-Glucuronide | Axios Research [axios-research.com]
- 2. Amitriptyline N-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
The Role of UDP-Glucuronosyltransferase Enzymes in the Formation of Amitriptyline-N-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amitriptyline, a cornerstone tricyclic antidepressant, undergoes extensive metabolism in the human body, with N-glucuronidation being a significant pathway in its clearance. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leads to the formation of amitriptyline-N-glucuronide, a more water-soluble metabolite readily excreted. This technical guide provides an in-depth analysis of the specific UGT isoforms responsible for this biotransformation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways. Understanding the nuances of amitriptyline's metabolism is paramount for drug development professionals and researchers in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes.
Introduction to Amitriptyline Metabolism and UGT Enzymes
Amitriptyline is a tertiary amine antidepressant that is metabolized through various phase I and phase II reactions.[1] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, involves demethylation to its active metabolite, nortriptyline, and hydroxylation.[1] Phase II metabolism, a conjugation process, increases the hydrophilicity of the drug and its metabolites, facilitating their excretion.[2] A key phase II pathway for amitriptyline is N-glucuronidation, where a glucuronic acid moiety is attached to the tertiary amine group, forming a quaternary ammonium-linked glucuronide.[1]
The UGT superfamily of enzymes are the primary catalysts for this reaction.[2] These enzymes are membrane-bound proteins located predominantly in the endoplasmic reticulum of liver cells and other tissues.[3] They play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds.[2] The UGT1A and UGT2B subfamilies are of particular importance in drug metabolism.[2] This guide focuses on the specific UGT isoforms that have been identified as key players in the N-glucuronidation of amitriptyline.
Key UGT Isoforms in Amitriptyline-N-glucuronidation
Extensive in vitro research has pinpointed two primary UGT isoforms responsible for the formation of amitriptyline-N-glucuronide: UGT1A4 and UGT2B10 .[4][5][6] While other isoforms like UGT1A3 have been investigated, their contribution appears to be minimal.[5][7]
-
UGT2B10: This enzyme has been identified as the high-affinity enzyme for amitriptyline N-glucuronidation.[4] It plays a major role in the metabolism of amitriptyline at therapeutic concentrations.[4][5] UGT2B10 exhibits a preference for tertiary amines.[5] Nicotine has been identified as a selective inhibitor of UGT2B10, but not UGT1A4.[4]
-
UGT1A4: This isoform is considered the low-affinity component in the biphasic kinetics of amitriptyline glucuronidation in human liver microsomes.[4] Although it has a lower affinity compared to UGT2B10, it still contributes to the overall metabolism of the drug.[4][5] UGT1A4 is known to glucuronidate a variety of compounds containing tertiary amine groups.[2][8]
-
UGT1A3: While structurally similar to UGT1A4, UGT1A3 demonstrates significantly lower efficiency in the N-glucuronidation of amines compared to UGT1A4.[9] Its contribution to the overall formation of amitriptyline-N-glucuronide is considered limited.[7][9]
The kinetics of amitriptyline N-glucuronidation in human liver microsomes are often biphasic, which is consistent with the involvement of a high-affinity (UGT2B10) and a low-affinity (UGT1A4) enzyme.[4][7]
Quantitative Data on Amitriptyline N-Glucuronidation
The following tables summarize the key kinetic parameters for the UGT enzymes involved in the formation of amitriptyline-N-glucuronide. This data is crucial for understanding the relative contributions of each isoform and for developing pharmacokinetic models.
Table 1: Kinetic Parameters of Amitriptyline N-Glucuronidation by Recombinant UGT Isoforms
| UGT Isoform | Apparent Km (μM) | Reference(s) |
| UGT2B10 | 2.60 | [4] |
| UGT1A4 | 448 | [4] |
Table 2: In Vitro Clearance (CLint) of Amitriptyline Glucuronidation
| UGT Isoform | Relative CLint | Reference(s) |
| UGT2B10 | >10-fold higher than UGT1A4 | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the in vitro studies cited in this guide to investigate the role of UGT enzymes in amitriptyline metabolism.
In Vitro UGT Inhibition Assay
A common method to identify the UGT isoforms responsible for a specific metabolic pathway is through inhibition assays using specific chemical inhibitors or by screening a panel of recombinant UGT enzymes.
Objective: To determine the inhibitory potential of test compounds on the activity of specific UGT isoforms towards a probe substrate.
Materials:
-
cDNA-expressed human UGT-specific Supersomes™ (e.g., from Corning Life Sciences)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin (a pore-forming peptide to permeabilize microsomal vesicles)
-
Probe substrates for specific UGT isoforms (e.g., trifluoperazine for UGT1A4, cotinine for UGT2B10)[6][10]
-
Test compound (e.g., amitriptyline)
-
Human Liver Microsomes (HLM)
-
LC-MS/MS system for analysis
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the specific UGT isoform (from Supersomes™) or HLM, alamethicin, and UDPGA in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to activate the enzymes.
-
Initiation of Reaction: Add the probe substrate and a range of concentrations of the test compound to the pre-incubated mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, which should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the glucuronide metabolite of the probe substrate using a validated LC-MS/MS method.[11][12][13]
-
Data Analysis: Calculate the rate of metabolite formation at each test compound concentration and determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[11]
Kinetic Analysis of Amitriptyline N-Glucuronidation
Objective: To determine the kinetic parameters (Km and Vmax) of amitriptyline N-glucuronidation by specific UGT isoforms.
Materials:
-
Recombinant UGT1A4 and UGT2B10 enzymes
-
Amitriptyline
-
UDPGA
-
Appropriate buffer and cofactors
-
LC-MS/MS system
Protocol:
-
Incubation: Incubate varying concentrations of amitriptyline with a fixed amount of the recombinant UGT enzyme and a saturating concentration of UDPGA at 37°C.
-
Time Course: Perform preliminary experiments to ensure the reaction time is within the linear range for product formation.
-
Termination and Analysis: Terminate the reactions at the chosen time point and analyze the formation of amitriptyline-N-glucuronide by LC-MS/MS.
-
Data Analysis: Plot the reaction velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For biphasic kinetics observed in HLM, the data can be fitted to a two-enzyme model.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UGT Inhibition | Evotec [evotec.com]
- 12. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Amitriptyline-N-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such significant metabolite is Amitriptyline-N-glucuronide, a quaternary ammonium-linked glucuronide. This technical guide provides a comprehensive overview of the known physical and chemical properties of Amitriptyline-N-glucuronide, detailed experimental protocols for its synthesis, characterization, and quantification, and a visualization of its metabolic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁NO₆ | --INVALID-LINK--[1] |
| Molecular Weight | 453.5 g/mol | --INVALID-LINK--[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Expected to be high | Inferred from structure |
| pKa | Data not available | |
| logP (Computed) | 3.2 (XLogP3-AA) | --INVALID-LINK--[1] |
Metabolic Pathway of Amitriptyline
Amitriptyline is primarily metabolized in the liver through a series of phase I and phase II reactions. The initial metabolic steps involve N-demethylation and hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2D6. The subsequent phase II reaction involves the direct conjugation of amitriptyline with glucuronic acid to form Amitriptyline-N-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT2B10 being identified as the key isoforms involved in the N-glucuronidation of tricyclic antidepressants.[2]
Experimental Protocols
Synthesis of Amitriptyline-N-glucuronide (General Approach)
A general synthetic strategy for quaternary ammonium-linked glucuronides of drugs containing an aliphatic tertiary amine, such as amitriptyline, has been described.[3] This method involves the quaternization of the tertiary amine with a protected glucuronic acid derivative.
Materials:
-
Amitriptyline
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
Sodium bicarbonate
-
Organic solvent (e.g., acetone, acetonitrile)
-
Water
-
Sodium hydroxide solution
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve Amitriptyline in a suitable organic solvent.
-
Prepare an aqueous solution of sodium bicarbonate.
-
Combine the organic and aqueous solutions to create a two-phase system.
-
Add methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, separate the aqueous layer.
-
Wash the organic layer with water.
-
Combine the aqueous layers and adjust the pH to basic with a sodium hydroxide solution to hydrolyze the acetyl protecting groups and the methyl ester.
-
Monitor the hydrolysis until completion.
-
Purify the resulting Amitriptyline-N-glucuronide from the aqueous solution using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC).
References
- 1. Amitriptyline N-glucuronide | C26H31NO6 | CID 62981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glucuronidation of Amitriptyline in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucuronidation of amitriptyline in humans, a critical metabolic pathway influencing the drug's pharmacokinetics and overall disposition. The document synthesizes current scientific knowledge, presenting detailed information on the enzymes involved, the resulting metabolites, and the experimental methodologies used to elucidate this process.
Introduction
Amitriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the liver prior to excretion. While oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6, is a major route, glucuronidation also plays a significant role.[1][2][3] This Phase II metabolic process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to amitriptyline or its metabolites, increasing their water solubility and facilitating their elimination from the body.[3][4] Understanding the specifics of amitriptyline's glucuronidation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring safe and effective therapeutic use.
Key Enzymes in Amitriptyline Glucuronidation
The N-glucuronidation of amitriptyline, leading to the formation of a quaternary ammonium-linked glucuronide, is primarily mediated by two UGT isoforms: UGT2B10 and UGT1A4 .[5][6]
-
UGT2B10: This enzyme exhibits high affinity for amitriptyline and is considered the major UGT isoform responsible for its glucuronidation at therapeutic concentrations.[5]
-
UGT1A4: In contrast, UGT1A4 is a low-affinity enzyme for amitriptyline glucuronidation.[5]
-
UGT1A3: Some studies suggest a potential, albeit lesser, role for UGT1A3 in the N-glucuronidation of tertiary amine drugs like amitriptyline.[7]
The kinetics of amitriptyline glucuronidation in human liver microsomes display a biphasic nature, which corresponds to the high-affinity component catalyzed by UGT2B10 and the low-affinity component attributed to UGT1A4.[5]
Metabolites of Amitriptyline Glucuronidation
Glucuronidation of amitriptyline and its metabolites results in the formation of several conjugates:
-
Amitriptyline-N-glucuronide: This is a major product of the direct glucuronidation of the parent drug.[8][9]
-
O-glucuronides of hydroxylated metabolites: Amitriptyline is first metabolized by CYP enzymes to hydroxylated intermediates, such as 10-hydroxyamitriptyline, which can then undergo O-glucuronidation.[10][11]
-
N-glucuronides of hydroxylated metabolites: In addition to O-glucuronides, N-glucuronides of hydroxylated metabolites like E- and Z-10-hydroxyamitriptyline and trans-10,11-dihydroxyamitriptyline have also been identified in human urine.[12][13]
Quantitative Data on Amitriptyline Glucuronidation
The following tables summarize the key quantitative data from in vitro and in vivo studies on amitriptyline glucuronidation.
Table 1: In Vitro Kinetic Parameters for Amitriptyline N-glucuronidation
| Enzyme | Apparent Km (μM) | In Vitro Clearance (CLint) | Reference |
| UGT2B10 | 2.60 | >10-fold higher than UGT1A4 | [5] |
| UGT1A4 | 448 | - | [5] |
Table 2: In Vivo Excretion of Amitriptyline-N-glucuronide in Humans
| Study Population | Dose | Percentage of Dose Excreted as Amitriptyline-N-glucuronide in Urine | Reference |
| Healthy Volunteers (single dose) | 25 mg | 8 ± 3% over 108 hours | [8] |
| Patients (continuous treatment) | 125-150 mg/day | 8 ± 5% of the daily dose in 24-hour urine | [8] |
Experimental Protocols
The characterization of amitriptyline glucuronidation has been achieved through a combination of in vitro and in vivo experimental approaches.
This method is widely used to determine the kinetic parameters of UGT-mediated metabolism.
-
Enzyme Source:
-
Human Liver Microsomes (HLMs): Pooled or individual donor HLMs are used to represent the metabolic capacity of the human liver.
-
Recombinant UGTs: Specific UGT isoforms (e.g., UGT2B10, UGT1A4) expressed in cell lines like Sf9 or HEK293 are used to identify the contribution of individual enzymes.[5][7]
-
-
Reaction Mixture:
-
Enzyme source (microsomal protein or recombinant enzyme)
-
Amitriptyline (substrate) at various concentrations
-
UDP-glucuronic acid (UDPGA) as the co-substrate
-
Buffer (e.g., Tris-HCl) at a physiological pH
-
Magnesium chloride (MgCl2) to activate UGTs
-
Detergent (e.g., Brij 58) may be included to address latency of the enzyme in microsomes, although some studies are conducted in its absence to better reflect physiological conditions.[7]
-
-
Incubation: The reaction mixture is typically incubated at 37°C. The reaction is initiated by the addition of UDPGA and terminated after a specific time by adding a quenching solution (e.g., acetonitrile or methanol).
-
Analysis: The formation of amitriptyline-N-glucuronide is quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[9]
-
Data Analysis: Kinetic parameters (Km and Vmax) are determined by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation.
These studies provide insights into the clinical relevance of glucuronidation.
-
Study Design: Healthy volunteers or patients receiving amitriptyline therapy are enrolled.[8]
-
Dosing: A single oral dose or continuous therapeutic doses of amitriptyline are administered.[8]
-
Sample Collection: Urine samples are collected over a defined period (e.g., 24 to 108 hours).[8]
-
Metabolite Isolation and Quantification:
Visualizations
Caption: Metabolic pathway of amitriptyline focusing on glucuronidation.
Caption: Workflow for a typical in vitro amitriptyline glucuronidation assay.
Conclusion
The glucuronidation of amitriptyline is a multifaceted process involving multiple UGT enzymes and resulting in a variety of conjugated metabolites. UGT2B10 and UGT1A4 are the key players in the direct N-glucuronidation of the parent drug, with UGT2B10 being the high-affinity enzyme of greater clinical relevance at therapeutic doses. Furthermore, hydroxylated metabolites of amitriptyline also serve as substrates for both O- and N-glucuronidation. A thorough understanding of this metabolic pathway, facilitated by the experimental approaches outlined in this guide, is essential for the continued safe and effective use of amitriptyline in clinical practice and for the development of new chemical entities with improved metabolic profiles.
References
- 1. ClinPGx [clinpgx.org]
- 2. Amitriptyline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of amitriptyline in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of a quaternary N-glucuronide of amitriptyline in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine. | Semantic Scholar [semanticscholar.org]
- 13. Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine. | Semantic Scholar [semanticscholar.org]
The Evolving Efficacy: A Deep Dive into the Biological Activities of Amitriptyline Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a cornerstone tricyclic antidepressant (TCA), has been a subject of extensive research for decades. Its therapeutic effects and side-effect profile are not solely attributable to the parent drug but are significantly influenced by its complex metabolism into a host of pharmacologically active metabolites. Understanding the distinct biological activities of these metabolites is paramount for a comprehensive grasp of amitriptyline's overall mechanism of action, inter-individual variability in patient response, and for the rational design of novel therapeutics with improved efficacy and tolerability. This technical guide provides a detailed exploration of the biological activities of amitriptyline's primary metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Metabolic Pathway of Amitriptyline
Amitriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two major initial pathways are N-demethylation and hydroxylation. N-demethylation, catalyzed predominantly by CYP2C19, converts amitriptyline to its principal active metabolite, nortriptyline.[1][2] Hydroxylation, mainly carried out by CYP2D6, leads to the formation of (E)-10-hydroxyamitriptyline.[3] Nortriptyline itself is further metabolized by CYP2D6 to (E)- and (Z)-10-hydroxynortriptyline.[4] Another metabolic route involves N-oxidation, resulting in the formation of amitriptylin-N-oxide.[5] The interplay of these pathways and the genetic polymorphisms in the involved CYP enzymes contribute to the wide inter-individual variations in plasma concentrations of the parent drug and its metabolites.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extrapolating in vitro data on drug metabolism to in vivo pharmacokinetics: evaluation of the pharmacokinetic interaction between amitriptyline and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
The Deuterium Switch: An In-Depth Technical Guide to the Effects of Deuterium Labeling on Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at key metabolic positions within a drug molecule has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter a drug's pharmacokinetic profile, primarily by leveraging the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. This can lead to a cascade of beneficial effects, including a longer drug half-life, increased systemic exposure, reduced formation of toxic metabolites, and the potential for lower and less frequent dosing. This guide provides a comprehensive technical overview of the principles of deuterium labeling, detailed experimental protocols for the synthesis and pharmacokinetic analysis of deuterated compounds, and a summary of the quantitative impact of this strategy on drug pharmacokinetics.
The Core Principle: The Kinetic Isotope Effect (KIE)
The foundation of deuterium's utility in modifying pharmacokinetics lies in the kinetic isotope effect. The C-D bond is approximately 6-10 times more stable than the C-H bond due to its lower zero-point energy[1]. This increased bond strength makes the C-D bond more difficult to break. In many drug metabolism pathways, particularly oxidation reactions catalyzed by CYP450 enzymes, the cleavage of a C-H bond is the rate-limiting step[2][3]. By replacing a hydrogen atom at such a "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced[2].
This slowing of metabolism can manifest in several ways[][5]:
-
Increased Half-Life (t½) and Exposure (AUC): A slower metabolic rate means the drug remains in the body for a longer period, leading to a longer half-life and greater overall exposure (Area Under the Curve)[6].
-
Reduced Peak Concentrations (Cmax) of Metabolites: Slower formation of metabolites can lead to lower peak plasma concentrations of potentially toxic or inactive metabolites.
-
Metabolic Switching: Deuteration at one metabolic site can redirect metabolism to other, non-deuterated positions on the molecule, a phenomenon known as metabolic switching[7]. This can be advantageous if it leads to the formation of less toxic or more active metabolites.
-
Improved Safety Profile: By reducing the formation of reactive or toxic metabolites, deuterium labeling can lead to a better safety and tolerability profile[5].
The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®), a treatment for chorea associated with Huntington's disease[][8]. Deuteration of the methoxy groups of tetrabenazine significantly slows their O-demethylation by CYP2D6, leading to a longer half-life of the active metabolites and allowing for a lower, less frequent dosing regimen with an improved side-effect profile compared to its non-deuterated counterpart[2][9].
Data Presentation: Comparative Pharmacokinetic Profiles
The following tables summarize the quantitative impact of deuterium labeling on the pharmacokinetic parameters of several drugs.
Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice [6]
| Parameter | Methadone | d9-Methadone | Fold Change |
| AUC0–8h (ng·h/mL) | 235 ± 65 | 1345 ± 256 | ↑ 5.7 |
| Cmax (ng/mL) | 123 ± 23 | 543 ± 87 | ↑ 4.4 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ↓ 5.2 |
| Vss (L/kg) | 23.4 ± 5.4 | 2.9 ± 0.9 | ↓ 8.1 |
| t½ (h) | 3.5 ± 0.7 | 2.3 ± 0.5 | ↓ 1.5 |
Data are presented as mean ± SD. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life.
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide and d3-Enzalutamide
| Parameter | Enzalutamide | d3-Enzalutamide | Fold Change/Ratio |
| In Vitro CLint (rat liver microsomes, µL/min/mg) | 15.3 | 7.7 | ↓ 2.0 |
| In Vitro CLint (human liver microsomes, µL/min/mg) | 5.9 | 1.6 | ↓ 3.7 |
| In Vivo Cmax (rats, 10 mg/kg oral) | 10.1 µg/mL | 13.6 µg/mL | ↑ 1.35 |
| In Vivo AUC0–t (rats, 10 mg/kg oral) | 487 µg·h/mL | 984 µg·h/mL | ↑ 2.02 |
| M2 (N-demethyl metabolite) AUC0–t | 123 µg·h/mL | 15 µg·h/mL | ↓ 8.2 |
CLint: Intrinsic clearance; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Synthesis of a Deuterated Drug: A Case Study of Deutetrabenazine
The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions, the use of deuterated reagents, and metal-catalyzed hydrogenations[10]. A common strategy involves modifying the existing synthetic route of the non-deuterated parent drug. The following is a generalized protocol for the synthesis of deutetrabenazine, based on published methods.
Objective: To synthesize 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline, a key intermediate in the synthesis of deutetrabenazine.
Materials:
-
6,7-dihydroxy-3,4-dihydroisoquinoline
-
Triphenylphosphine (PPh3)
-
Deuterated methanol (CD3OD)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Zinc chloride (ZnCl2)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline and triphenylphosphine in anhydrous tetrahydrofuran under a nitrogen atmosphere.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. To this solution, add deuterated methanol (CD3OD) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Add a solution of zinc chloride to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with ethyl acetate.
-
Adjust the pH of the filtrate to basic (pH > 10) with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol) to yield pure 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.
-
Characterization: Confirm the structure and isotopic purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry.
Preclinical Pharmacokinetic Study of a Deuterated Drug
The following protocol outlines a typical in vivo pharmacokinetic study in rats to compare a deuterated drug with its non-deuterated counterpart, incorporating best practices and regulatory considerations.
Objective: To determine and compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog after oral administration to rats.
Materials and Methods:
-
Test Articles: Deuterated drug and non-deuterated parent drug, formulated in a suitable vehicle (e.g., a solution or suspension).
-
Animal Model: Male Sprague Dawley rats (n=3-4 per group), with cannulated jugular veins for serial blood sampling. Animals should be fasted overnight before dosing.
-
Dosing: Administer the deuterated and non-deuterated compounds orally (p.o.) at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4 °C) to separate the plasma. Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation extraction by adding a volume of cold acetonitrile (containing an internal standard) to an aliquot of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for the parent drug, the deuterated drug, and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation guidance). This includes assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: A linear regression of the peak area ratio (analyte/internal standard) versus concentration over the expected range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for quality control samples, and ±20% at the lower limit of quantification).
-
Matrix Effect: Assessing the impact of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F, Vz/F) from the plasma concentration-time data using non-compartmental analysis with appropriate software.
Visualizing the Impact: Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of a hypothetical drug and its deuterated analog, highlighting the kinetic isotope effect and metabolic switching.
Caption: Metabolic fate of a non-deuterated vs. a deuterated drug.
The diagram above illustrates two key consequences of deuterium labeling. For the non-deuterated drug, metabolism primarily proceeds through the cleavage of a labile C-H bond to form "Metabolite A". In the case of the deuterated drug, the stronger C-D bond slows down this primary metabolic pathway due to the kinetic isotope effect. This can lead to a "metabolic switch," where an alternative, previously minor metabolic pathway to "Metabolite B" becomes more prominent.
Caption: Pharmacokinetic workflow of a drug vs. its deuterated analog.
This workflow diagram contrasts the pharmacokinetic pathways of a conventional drug and its deuterated version. The key difference lies in the metabolism step. The deuterated drug undergoes reduced metabolism, leading to increased systemic exposure and potentially a more pronounced or prolonged therapeutic effect.
Conclusion
Deuterium labeling represents a mature and validated strategy in drug development for optimizing the pharmacokinetic properties of small molecules. By strategically slowing down metabolic clearance, this approach can enhance a drug's efficacy and safety profile. The success of deutetrabenazine has paved the way for a growing pipeline of deuterated drug candidates. A thorough understanding of a drug's metabolic pathways and the application of the principles outlined in this guide are crucial for the successful implementation of the deuterium switch in modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. bioscientia.de [bioscientia.de]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Amitriptyline-N-glucuronide-d3 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amitriptyline is a tricyclic antidepressant (TCA) widely used for the treatment of major depressive disorder and neuropathic pain. Its therapeutic efficacy and potential for toxicity necessitate careful monitoring of its plasma concentrations. The metabolism of amitriptyline is complex, involving N-demethylation to its active metabolite nortriptyline, hydroxylation, and subsequent conjugation reactions.[1][2] One of these conjugation pathways is direct N-glucuronidation, forming Amitriptyline-N-glucuronide.[3][4] While sometimes considered a minor pathway, direct measurement of glucuronide metabolites is crucial for a complete understanding of a drug's pharmacokinetics and disposition.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity.[5][6] The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS assays, as they effectively compensate for variations in sample preparation and matrix effects.
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of Amitriptyline-N-glucuronide-d3 in human plasma. This deuterated standard is critical for the accurate quantification of the native Amitriptyline-N-glucuronide metabolite. The protocol employs a simple protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer for analysis.
Metabolic Pathway of Amitriptyline Glucuronidation
Amitriptyline undergoes phase II metabolism where UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B10, catalyze the covalent attachment of glucuronic acid to the tertiary amine of the amitriptyline side chain, forming a quaternary ammonium-linked glucuronide.[4] This process increases the water solubility of the compound, facilitating its excretion.[2]
Caption: Metabolic conversion of Amitriptyline to Amitriptyline-N-glucuronide.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of the analyte from human plasma.
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (this compound).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex mix each tube for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | ACE C18, 2.1 x 50 mm, 3 µm (or equivalent)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 6 minutes |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.5 | 95 |
| 4.5 | 95 |
| 4.6 | 10 |
| 6.0 | 10 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Amitriptyline-N-glucuronide | 454.5 | 278.4 | 100 | 25 |
| This compound (IS) | 457.6 | 281.4 | 100 | 25 |
Note: The precursor ion for this compound is based on its molecular weight of 456.56.[7] The primary fragmentation is the loss of the glucuronide moiety.
Experimental Workflow
The overall analytical process from sample receipt to data analysis is outlined below.
Caption: High-level workflow for the bioanalysis of Amitriptyline-N-glucuronide.
Method Performance
The method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics based on similar validated assays for amitriptyline and its metabolites.[5][8]
Table 3: Representative Method Validation Data
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL, r² > 0.995 |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Acc/Prec ±20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% of nominal values |
| Matrix Effect | CV ≤ 15% | Normalized IS factor between 0.90 and 1.10 |
| Recovery | Consistent and precise | > 85% |
Conclusion
This application note presents a detailed protocol for a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation extraction and standard reversed-phase chromatography. The high selectivity of tandem mass spectrometry, combined with the use of a stable isotope-labeled internal standard, ensures accurate and reliable quantification. This method is well-suited for applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies involving amitriptyline.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of amitriptyline in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amitriptyline N-Glucuronide | Axios Research [axios-research.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols: Solid-Phase Extraction of Amitriptyline and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of the tricyclic antidepressant amitriptyline and its primary metabolites from biological matrices, primarily human plasma. The metabolites covered include nortriptyline, E-10-hydroxyamitriptyline, Z-10-hydroxyamitriptyline, E-10-hydroxynortriptyline, and Z-10-hydroxynortriptyline. This protocol is intended for use in research, clinical, and pharmaceutical settings for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis.
Introduction
Amitriptyline is a widely prescribed medication for the treatment of depression and other conditions. The monitoring of its plasma concentrations, along with its active metabolite nortriptyline and other hydroxylated metabolites, is crucial for optimizing therapeutic outcomes and minimizing toxicity. Solid-phase extraction is a robust and reliable technique for the cleanup and concentration of these analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative data for the solid-phase extraction and analysis of amitriptyline and its metabolites. Data has been compiled from various studies to provide a comprehensive overview.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) |
| Amitriptyline | Human Plasma | Hydrophilic-Lipophilic Balance | 85.3[1] | 0.5 | 0.5 - 400 |
| Nortriptyline | Human Plasma | Hydrophilic-Lipophilic Balance | 88.4[1] | 0.5 | 0.5 - 400 |
| E-10-hydroxyamitriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |
| Z-10-hydroxyamitriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |
| E-10-hydroxynortriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |
| Z-10-hydroxynortriptyline | Human Serum | Protein Precipitation | Not Reported | 0.5[2] | 0.5 - 400[2] |
*Note: While a specific SPE recovery for the hydroxylated metabolites was not found in the literature, a highly sensitive LC-MS/MS method using a simple protein precipitation step has been validated with an LLOQ of 0.5 ng/mL for all analytes[2]. This indicates that with an appropriate SPE method, similar or better sensitivity can be expected.
Experimental Protocols
This section details the methodology for the solid-phase extraction of amitriptyline and its metabolites from human plasma.
Materials and Reagents
-
Hydrophilic-Lipophilic Balance (HLB) SPE cartridges
-
Human plasma samples
-
Amitriptyline, nortriptyline, and hydroxylated metabolite standards
-
Internal standard (e.g., deuterated amitriptyline and nortriptyline)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 0.5 mL of plasma, add the internal standard solution.
-
Vortex briefly to mix.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the analytes from the cartridge with 1 mL of a solution of 5% ammonium hydroxide in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Visualizations
Amitriptyline Mechanism of Action
Caption: Mechanism of action of amitriptyline.
Experimental Workflow for SPE of Amitriptyline Metabolites
Caption: Solid-phase extraction workflow.
References
- 1. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Pressure Liquid Chromatography for the Determination of Amitriptyline and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amitriptyline is a tricyclic antidepressant that is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[1][2][3][4][5] Its main active metabolite is nortriptyline, which is formed through demethylation.[1][3] Both amitriptyline and nortriptyline are further metabolized via hydroxylation to form less active compounds.[2] Monitoring the plasma concentrations of amitriptyline and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note provides detailed protocols for the quantitative determination of amitriptyline and its key metabolites in human plasma and whole blood using High-Pressure Liquid Chromatography (HPLC) with UV detection.
Metabolic Pathway of Amitriptyline
The metabolic conversion of amitriptyline is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic pathway of amitriptyline.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis for the determination of amitriptyline and its metabolites.
I. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from various established methods for the extraction of tricyclic antidepressants from biological matrices.[6][7][8][9]
Materials:
-
Human plasma or whole blood samples
-
Internal Standard (IS) solution (e.g., Imipramine or Clomipramine)[6][7][8][9]
-
1 M Sodium Carbonate or 0.5 M Ammoniacal Buffer (pH 10)
-
Extraction Solvent: Hexane/Isoamyl alcohol (99:1, v/v) or Diethyl ether
-
Reconstitution Solvent: Mobile Phase
Procedure:
-
To 1 mL of plasma or whole blood in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 500 µL of 1 M sodium carbonate or ammoniacal buffer to alkalinize the sample and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-250 µL of the mobile phase, vortex for 30 seconds, and centrifuge at 12,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the HPLC system.
II. HPLC Analysis
The following are representative HPLC conditions for the analysis of amitriptyline and its metabolites.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | µ-Bondapak-CN | Silica | C18 ODS |
| Mobile Phase | Acetonitrile/Methanol/5 mmol/L Na2HPO4 (60/15/25 by vol), pH 7.0[10][11] | Acetonitrile/0.1M Ammonium Acetate (94:6, v/v)[6][8] | Acetonitrile/Distilled Water (30:70, v/v) with 0.5% Triethylamine and 0.3% Orthophosphoric acid, pH 3.1[12] |
| Flow Rate | 2.0 mL/min[10][11] | 0.4 mL/min[6] | 1.0 mL/min |
| Detection Wavelength | 254 nm[10][11] | 240 nm[6] | 240 nm[12] |
| Injection Volume | 50-100 µL | 20 µL | 20 µL |
| Column Temperature | Ambient | 40°C[6] | Ambient |
Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure.
References
- 1. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. karger.com [karger.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application of Amitriptyline-N-glucuronide-d3 in Urine Analysis: A Detailed Guide for Researchers
Introduction
Amitriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of various metabolites, including pharmacologically active compounds like nortriptyline and hydroxylated derivatives. A significant pathway of elimination for amitriptyline and its metabolites is through conjugation with glucuronic acid, forming glucuronides that are excreted in the urine. The quantification of these metabolites, particularly Amitriptyline-N-glucuronide, in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Amitriptyline-N-glucuronide-d3 is a stable, isotopically labeled version of the native Amitriptyline-N-glucuronide metabolite. Its primary application in urine analysis is as an internal standard for quantitative assays, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for robust and accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of Amitriptyline-N-glucuronide in human urine.
Application Notes
The primary application of this compound is as an internal standard for the accurate quantification of Amitriptyline-N-glucuronide in urine samples. This is particularly critical in:
-
Therapeutic Drug Monitoring (TDM): To ensure that amitriptyline dosage is within the therapeutic range and to personalize treatment.
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of amitriptyline.
-
Toxicology and Forensic Analysis: To determine the presence and concentration of amitriptyline and its metabolites in cases of overdose or in forensic investigations.
The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects, which are common in complex biological samples like urine and can significantly impact the accuracy of quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting and concentrating amitriptyline and its metabolites from urine while removing interfering substances.
Materials:
-
Urine sample
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Phosphate buffer (pH 6.0)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of the this compound internal standard solution and 1 mL of phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of phosphate buffer through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
The specific mass transitions for Amitriptyline-N-glucuronide and this compound need to be determined by direct infusion of the standards. The following are hypothetical, yet representative, transitions in positive ion mode:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amitriptyline-N-glucuronide | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value | |
| This compound | [M+H+3]+ | Fragment 1 + 3 | Optimized Value |
| [M+H+3]+ | Fragment 2 + 3 | Optimized Value |
Note: The exact m/z values will depend on the chemical formula of Amitriptyline-N-glucuronide.
Data Presentation
Calibration Curve and Quality Control Data
A calibration curve should be prepared by spiking known concentrations of Amitriptyline-N-glucuronide into drug-free urine, along with a constant concentration of the this compound internal standard. Quality control (QC) samples at low, medium, and high concentrations should also be prepared and analyzed with each batch of samples.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| Linearity (r²) | >0.99 |
Table 2: Representative Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 4.5 |
| Medium | 75 | 76.2 | 101.6 | 3.1 |
| High | 400 | 395.8 | 99.0 | 2.8 |
Visualizations
Caption: Workflow for the quantification of Amitriptyline-N-glucuronide in urine.
Caption: Role of the internal standard in quantitative analysis.
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Amitriptyline-N-glucuronide in urine. The detailed protocol and methodologies presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this analysis in their laboratories. The high accuracy and precision achievable with this method are indispensable for clinical and research applications involving amitriptyline.
Application Note: Quantitative Analysis of Tricyclic Antidepressants in Human Plasma by LC-MS/MS using a D3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tricyclic antidepressants (TCAs) are a class of medications used in the management of major depressive disorder, anxiety, and neuropathic pain.[1] Due to a narrow therapeutic window and the risk of severe side effects at high concentrations, including cardiac and neurological toxicity, therapeutic drug monitoring (TDM) of TCAs is crucial for ensuring patient safety and efficacy.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, selectivity, and specificity.[2][3] This method allows for the simultaneous quantification of multiple TCAs and their metabolites from a small sample volume.[2] To account for variability during sample preparation and analysis, a stable isotope-labeled internal standard, such as a deuterium-labeled (D3) analogue, is employed to ensure accuracy and precision.[4] This application note provides a detailed protocol for the quantitative analysis of several common TCAs in human plasma using a D3 internal standard.
Experimental Workflow
The overall workflow for the quantitative analysis of TCAs from plasma samples is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. phenomenex.com [phenomenex.com]
- 3. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Amitriptyline Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline is a tricyclic antidepressant widely used in the treatment of major depressive disorder and other conditions. Accurate and reliable quantification of amitriptyline in whole blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This document provides detailed application notes and protocols for the sample preparation of amitriptyline from whole blood, a critical step for ensuring the quality and accuracy of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The complex nature of whole blood, with its high protein content and cellular components, necessitates a robust sample preparation strategy to remove potential interferences and isolate the analyte of interest. The choice of sample preparation method can significantly impact the sensitivity, specificity, and reproducibility of the overall analytical method. This document outlines three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the whole blood sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or subjected to further cleanup steps.
Experimental Protocol
A simple protein precipitation method can be employed for the extraction of amitriptyline from whole blood.[1]
-
To a microcentrifuge tube, add 200 µL of whole blood sample.
-
Add 600 µL of a protein precipitant, such as acetonitrile or a 1:9 mixture of methanol and acetonitrile.[1][2]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the amitriptyline.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.[1]
Workflow Diagram
Caption: Workflow for Protein Precipitation of Amitriptyline.
Quantitative Data
| Parameter | Value | Reference |
| Recovery | 85.5% - 114.5% | [2] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | [3] |
| Linearity | 0.5 - 400 ng/mL (r² > 0.999) | [3] |
| Intra-day Precision | < 15% | [2] |
| Inter-day Precision | < 15% | [2] |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For basic drugs like amitriptyline, the pH of the aqueous phase is adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent.
Experimental Protocol
This protocol is based on a three-phase liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for enhanced preconcentration.[4]
-
In a centrifuge tube, combine 1 mL of plasma or whole blood with a suitable internal standard.
-
Add a water-soluble extraction solvent like acetonitrile and a phase-separating agent such as sodium sulfate.
-
Vortex the mixture to facilitate the extraction of amitriptyline into the fine droplets of acetonitrile.
-
Centrifuge to separate the phases.
-
Collect the acetonitrile phase and mix it with a preconcentration solvent (e.g., 1,2-dibromoethane) at a microliter level.
-
Perform dispersive liquid-liquid microextraction for further enrichment of the analytes.
-
The enriched solvent phase is then collected for analysis.
A simpler LLE can also be performed:
-
To 1 mL of whole blood, add an internal standard and an alkalinizing agent (e.g., 0.1 M NaOH).[5]
-
Add an immiscible organic solvent (e.g., a mixture of heptane and isopropanol).[6]
-
Vortex for an extended period (e.g., 30 minutes) to ensure complete extraction.[6]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the analytical system.
Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of Amitriptyline.
Quantitative Data
| Parameter | Value | Reference |
| Recovery | 79% - 98% | [4] |
| Limit of Detection (LOD) | 1 - 3 ng/mL | [4] |
| Lower Limit of Quantitation (LLOQ) | 3 - 10 ng/mL | [4] |
| Intra-day Precision | < 7.5% | [4] |
| Inter-day Precision | < 7.5% | [4] |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted from the sorbent using a small volume of an appropriate solvent. For amitriptyline, a mixed-mode SPE sorbent (combining reversed-phase and cation exchange) is often effective.[7]
Experimental Protocol
This protocol is a general guideline for SPE of tricyclic antidepressants.[8][9]
-
Sample Pre-treatment: Dilute 1 mL of serum or whole blood with a phosphate buffer and add an internal standard. Vortex and centrifuge to remove any particulates.[8]
-
Column Conditioning: Condition the SPE column (e.g., a mixed-mode cation exchange column) by passing methanol followed by deionized water or a buffer through the sorbent bed.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with a series of solvents to remove interfering substances. A typical wash sequence might include 0.1M acetic acid followed by a methanol/water solution.[9]
-
Analyte Elution: Elute the amitriptyline from the column using a suitable elution solvent. A common eluent is a mixture of a volatile organic solvent (like dichloromethane or ethyl acetate) and a small amount of a basic modifier (like ammonium hydroxide or isopropanol).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Amitriptyline.
Quantitative Data
| Parameter | Value | Reference |
| Recovery | 59% - 84% (using Bond Elut Certify) | [7] |
| Limit of Detection (LOD) | 8 - 67 ng/mL (using Bond Elut Certify) | [7] |
| Lower Limit of Quantitation (LLOQ) | 25 - 223 ng/mL (using Bond Elut Certify) | [7] |
| Intra-day Precision | < 8% (using Bond Elut Certify) | [7] |
| Inter-day Precision | < 11% (using Bond Elut Certify) | [7] |
Discussion
The selection of an appropriate sample preparation method for amitriptyline analysis in whole blood depends on various factors, including the required sensitivity, sample throughput, and available resources.
-
Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput screening. However, it may suffer from lower recovery and significant matrix effects due to the limited removal of endogenous interferences.
-
Liquid-Liquid Extraction offers better cleanup than PPT and can provide high recovery rates. It is, however, more labor-intensive and time-consuming, and often involves the use of larger volumes of organic solvents.
-
Solid-Phase Extraction provides the cleanest extracts, leading to reduced matrix effects and potentially higher sensitivity. It is highly selective and can be automated for high-throughput applications. The main drawbacks are the higher cost of SPE cartridges and the need for method development to optimize the loading, washing, and elution steps.
For routine therapeutic drug monitoring where high throughput is essential, a simple protein precipitation method may be sufficient. For research applications or forensic analyses requiring lower detection limits and higher accuracy, LLE or SPE are generally preferred. The choice between LLE and SPE will often depend on the specific requirements of the assay and the instrumentation available in the laboratory.
References
- 1. Lipid emulsion in blood increases extraction of amitriptyline in liposome augmented peritoneal dialysis in rats chronically dosed with amitriptyline: could nanoparticles mitigate the limitations to dialysis in intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. norlab.com [norlab.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
Application Notes and Protocols for Dispersive Liquid-Liquid Microextraction (DLLME) in Amitriptyline Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dispersive liquid-liquid microextraction (DLLME) is a rapid, simple, and efficient sample preparation technique for the extraction and preconcentration of analytes from aqueous samples. This document provides detailed application notes and protocols for the determination of amitriptyline, a tricyclic antidepressant, using DLLME coupled with analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID). The methodology is based on the principle of dispersing a mixture of an extraction solvent and a disperser solvent into an aqueous sample, leading to the formation of a cloudy solution. This high surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. Subsequent centrifugation separates the phases, and the enriched analyte in the sedimented phase is then analyzed.
Quantitative Data Summary
The following table summarizes the quantitative data from a study utilizing DLLME for the determination of amitriptyline.
| Parameter | Value | Reference |
| Enrichment Factor | 740.04 | [1][2] |
| Extraction Recovery | 54.76% | [1][2] |
| Linear Range | 0.005 - 16 µg/mL | [1][2] |
| Limit of Detection (LOD) | 0.005 µg/mL | [1][2] |
| Relative Standard Deviation (RSD) | 5.6% (for 4 µg/mL) | [1][2] |
Experimental Workflow Diagram
Caption: Workflow for amitriptyline determination using DLLME.
Experimental Protocols
This section provides a detailed protocol for the DLLME of amitriptyline from aqueous samples.
1. Materials and Reagents
-
Amitriptyline Hydrochloride: Standard stock solution (e.g., 1000 µg/mL in methanol). Working standards are prepared by diluting the stock solution in deionized water.[3]
-
Extraction Solvent: Carbon tetrachloride (CCl4).
-
Disperser Solvent: Methanol.
-
Deionized Water
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment.
-
Glassware: Conical bottom glass test tubes (10 mL), syringes (1.0 mL and 100 µL).
2. Instrumentation
-
Gas Chromatograph with Flame Ionization Detector (GC-FID): For the separation and determination of amitriptyline.
-
Centrifuge: Capable of achieving at least 3500 rpm.
-
pH meter
-
Vortex mixer
3. DLLME Procedure
-
Sample Preparation:
-
Place 5.0 mL of the aqueous sample (e.g., wastewater, plasma) into a 10 mL conical glass test tube.[1][2]
-
Adjust the pH of the sample to approximately 11 by adding NaOH solution. Amitriptyline, a basic compound (pKa 9.4), is more efficiently extracted in its neutral form at a pH higher than its pKa.[3][4]
-
-
Solvent Mixture Preparation:
-
Extraction:
-
Rapidly inject the prepared solvent mixture into the sample-containing test tube using a syringe.[1][2]
-
A cloudy solution will form instantaneously, indicating the dispersion of the extraction solvent as fine droplets throughout the aqueous sample.[1][2]
-
For enhanced dispersion, the mixture can be gently shaken or vortexed for a short period (e.g., 1-2 minutes).
-
-
Phase Separation:
-
Centrifuge the cloudy solution at a high speed (e.g., 3500 rpm) for a specified time (e.g., 7 minutes) to break the emulsion and sediment the extraction solvent at the bottom of the conical tube.[5]
-
-
Analyte Collection:
-
After centrifugation, a small droplet of the extraction solvent containing the enriched amitriptyline will be visible at the bottom of the tube.
-
Carefully collect the sedimented phase using a microsyringe.
-
4. Analysis
-
GC-FID Analysis:
5. Optimization of Parameters
For developing a robust DLLME method, several parameters should be optimized to achieve the highest extraction efficiency:
-
Type and Volume of Extraction Solvent: The extraction solvent should have a higher density than water, be immiscible with water, and have a high affinity for the analyte. The volume of the extraction solvent affects the enrichment factor and the final volume of the sedimented phase.
-
Type and Volume of Disperser Solvent: The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. Its volume influences the degree of dispersion of the extraction solvent.
-
Sample pH: As mentioned, the pH should be adjusted to ensure the analyte is in its neutral form for efficient extraction.[3][4]
-
Salt Effect: The addition of salt (e.g., NaCl) to the aqueous sample can either increase (salting-out effect) or decrease (salting-in effect) the extraction efficiency. The effect of ionic strength should be investigated.[4]
-
Centrifugation Time and Speed: These parameters are crucial for achieving a complete separation of the organic and aqueous phases.
Conclusion
Dispersive liquid-liquid microextraction is a highly effective technique for the preconcentration of amitriptyline from various aqueous matrices prior to chromatographic analysis. Its advantages include speed, ease of operation, low consumption of organic solvents, and high enrichment factors. The provided protocol and data serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development for the routine monitoring of amitriptyline.
References
- 1. Separation and determination of amitriptyline and nortriptyline by dispersive liquid-liquid microextraction combined with gas chromatography flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-concentration and determination of amitriptyline residues in waste water by ionic liquid based immersed droplet microextraction and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preconcentration and measurement of trace Amitriptyline hydrochloride in water samples using magnetic nanoparticles with dispersive solid‐phase extraction | Micro & Nano Letters [digital-library.theiet.org]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
Application Notes and Protocols for the Analysis of Amitriptyline using Gas Chromatography with a Nitrogen-Phosphorus Detector
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of amitriptyline in biological matrices using gas chromatography with a nitrogen-phosphorus detector (GC-NPD). The high sensitivity and selectivity of the NPD for nitrogen-containing compounds make it well-suited for the therapeutic drug monitoring and toxicological screening of tricyclic antidepressants like amitriptyline.
Introduction
Amitriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder and various pain syndromes. Accurate and reliable quantification of amitriptyline and its primary active metabolite, nortriptyline, in biological samples such as plasma, serum, and urine is crucial for therapeutic drug monitoring to ensure efficacy and avoid toxicity. Gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) offers a robust and cost-effective analytical method for this purpose. The NPD provides high selectivity for nitrogen-containing compounds, thereby reducing interference from matrix components and enhancing sensitivity.
This application note outlines the principles of GC-NPD for amitriptyline analysis, details sample preparation protocols, provides recommended GC-NPD parameters, and presents a summary of performance data from various studies.
Experimental Protocols
A generalized experimental workflow for the analysis of amitriptyline by GC-NPD involves sample preparation (extraction and optional derivatization), followed by chromatographic separation and detection.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for isolating amitriptyline from biological matrices.
Materials:
-
Biological sample (e.g., 2 mL of plasma, serum, or urine)[1][2]
-
Internal Standard (IS) solution (e.g., Protriptyline or Methapyrilene)[1][3]
-
Alkalinizing agent (e.g., pH 9.8 buffer prepared from sodium carbonate and sodium bicarbonate)[1][2]
-
Extraction solvent (e.g., n-hexane:isoamyl alcohol (98:2, v/v) or n-butyl chloride)[1][4]
-
Acidic solution for back-extraction (e.g., 0.1 M HCl or 0.5 N HCl)[1][4]
Procedure:
-
Pipette 2 mL of the biological sample into a clean extraction tube.[1][2]
-
Add a known amount of the internal standard solution.
-
Add 1.0 mL of pH 9.8 buffer and vortex for 10 seconds to alkalinize the sample.[2]
-
Add 4.0 mL of the extraction solvent, cap the tube, and vortex for 1-2 minutes.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Back-extraction (optional but recommended for cleaner extracts):
-
Add a small volume of acidic solution (e.g., 1 mL of 0.1 M HCl) to the organic extract and vortex.[4]
-
Discard the organic layer.
-
Re-alkalinize the aqueous layer with the pH 9.8 buffer.
-
Perform a second extraction with the organic solvent.
-
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small volume (e.g., 50 µL) of the reconstitution solvent.[1]
-
The sample is now ready for injection into the GC-NPD system.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction can offer cleaner extracts and the potential for automation.
Materials:
-
Biological sample (e.g., plasma)
-
Internal Standard (IS) solution (e.g., Promazine)
-
SPE Cartridges (e.g., Bond-Elut TCA)[5]
-
Conditioning, washing, and elution solvents as per the SPE cartridge manufacturer's instructions.
Procedure:
-
Condition the SPE cartridge according to the manufacturer's protocol.
-
Load the pre-treated sample (typically acidified or buffered) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC injection. A study using Bond-Elut TCA columns reported good recoveries (>87%) for amitriptyline and other tricyclic antidepressants.[5]
Derivatization (Optional)
Derivatization can improve the chromatographic properties (e.g., peak shape and thermal stability) of amitriptyline and its metabolites. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[2][4]
Procedure (post-extraction):
-
After evaporating the extraction solvent, add a small volume of a suitable solvent (e.g., Toluene) and the derivatizing agent (TFAA).[2]
-
Incubate the mixture at an elevated temperature (e.g., 90°C for 15 minutes).[2]
-
After cooling, the sample can be directly injected or may require further workup as per the specific protocol.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) Parameters
The following table summarizes typical GC-NPD instrument parameters for amitriptyline analysis. These should be considered as a starting point and may require optimization for specific instruments and applications.
| Parameter | Recommended Conditions |
| Gas Chromatograph | Agilent 6890 or equivalent[1][2] |
| Column | HP-17 (10.0 m x 0.53 mm x 2 µm) or HP-5 (10.0 m x 0.53 mm x 2.65 µm)[1][2] |
| Other suitable columns: DB-1, DB-5MS, RTX-50[4][6][7] | |
| Carrier Gas | Helium or Nitrogen[4][6] |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Initial Temp: 180-250°C, hold for 1-2 min, Ramp: 2-20°C/min, Final Temp: 270-300°C, hold for 2-5 min[7] |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300°C |
| Detector Gases | Hydrogen, Air, and Makeup Gas (Helium or Nitrogen) as per manufacturer's recommendations. |
| Injection Volume | 1-2 µL |
Quantitative Data Summary
The following tables summarize quantitative data for amitriptyline analysis using GC-NPD from various studies.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| Amitriptyline | Plasma | 0.5 - 0.75 ng/mL | - | [4] |
| Amitriptyline | Human Serum | 1 ng/mL | - | [4] |
| Amitriptyline | Plasma | 5 µg/L | - | [3] |
| Amitriptyline & other TCAs | Plasma | 1.2 - 5.8 µg/L | 20 µg/L | [5] |
| Basic Drugs (inc. Amitriptyline) | Biological Specimens | - | 0.025 mg/L | [1] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Recovery (%) | Within-Day RSD (%) | Day-to-Day RSD (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Amitriptyline | Plasma | >87 | 4.5 - 9.8 | - |[5] | | Amitriptyline | Plasma | - | 4.6 | 8.6 |[3] | | Nortriptyline | Plasma | - | 4.3 | 3.4 |[3] | | Amitriptyline | Blood | 40 - 60 | Good in-a-day | Variable |[7] | | Nortriptyline | Blood | 40 - 60 | Good in-a-day | Variable |[7] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for amitriptyline analysis by GC-NPD.
Conclusion
The use of a nitrogen-phosphorus detector in gas chromatography provides a sensitive, selective, and reliable method for the quantitative analysis of amitriptyline in various biological matrices. The detailed protocols for sample preparation, including liquid-liquid extraction and optional derivatization, combined with optimized GC-NPD parameters, enable accurate therapeutic drug monitoring and toxicological assessments. The presented data demonstrates that the method can achieve low limits of detection and good precision, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. nyc.gov [nyc.gov]
- 2. nyc.gov [nyc.gov]
- 3. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Amitriptyline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of amitriptyline.
Troubleshooting Guides & FAQs
Q1: What is ion suppression and how does it affect the analysis of amitriptyline?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, amitriptyline, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced method precision.[3][4] The most common atmospheric pressure ionization technique, electrospray ionization (ESI), is particularly susceptible to this phenomenon.[2][5]
Q2: How can I detect if ion suppression is occurring in my amitriptyline analysis?
A: A common method to identify ion suppression is the post-column infusion experiment.[4][6] This involves infusing a constant flow of an amitriptyline standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for amitriptyline is established. Then, a blank matrix sample (e.g., plasma extract without amitriptyline) is injected. A drop in the baseline signal at a specific retention time indicates the elution of interfering compounds that are causing ion suppression.[4]
Q3: What are the primary causes of ion suppression in bioanalytical methods for amitriptyline?
A: The primary causes of ion suppression are endogenous components from the biological matrix (e.g., plasma, urine) that co-elute with amitriptyline.[7][8] These can include phospholipids, salts, and other metabolites.[8] Exogenous sources, such as mobile phase additives, can also contribute to ion suppression.[3] For example, trifluoroacetic acid (TFA), while beneficial for chromatography, is a strong ion-pairing agent that can significantly suppress the MS signal.[3][9]
Q4: What sample preparation techniques are most effective for reducing ion suppression when analyzing amitriptyline?
A: Effective sample preparation is crucial for removing matrix components that cause ion suppression.[1][6] Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at cleaning up samples than simple protein precipitation.[1][6] For tricyclic antidepressants like amitriptyline, mixed-mode SPE, which utilizes dual retention mechanisms, can be particularly selective in separating the analyte from endogenous interferences.[10]
Q5: How can I optimize my chromatographic method to avoid ion suppression?
A: Chromatographic optimization aims to separate amitriptyline from the regions where ion-suppressing matrix components elute.[4] This can be achieved by:
-
Modifying the mobile phase: Adjusting the organic solvent type, gradient profile, and mobile phase additives can alter the retention times of both amitriptyline and interfering compounds.[1][3]
-
Changing the stationary phase: Using a different column chemistry can provide alternative selectivity.[3]
-
Employing UPLC/UHPLC: The higher resolution of UPLC systems can improve the separation between the analyte and matrix components.
Q6: Which mobile phase additives are recommended to minimize ion suppression for amitriptyline analysis?
A: Formic acid is a commonly used mobile phase additive in LC-MS as it provides good ionization efficiency with less signal suppression compared to TFA.[3][9] Ammonium formate or ammonium acetate can also be used as buffering agents.[11] It is important to use the lowest effective concentration of any additive, as higher concentrations can increase the risk of ion suppression.[3]
Q7: Can changing the ionization technique help reduce ion suppression?
A: Yes. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression from non-volatile matrix components than ESI.[5][12] If your instrumentation allows, switching from ESI to APCI can be a viable strategy.[5] Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) may help, as fewer matrix components might ionize in the opposite polarity, assuming amitriptyline can be detected with sufficient sensitivity.[3][5]
Data Presentation
Table 1: Properties of Common Mobile Phase Additives in LC-MS
| Additive | pKa | Typical pH (aq. sol.) | Boiling Point (°C) | Ion-Pairing Strength | General Impact on ESI Signal |
| Formic Acid | 3.8 | ~3 | 100 | None | Minimal suppression, often enhances signal[3][9] |
| Acetic Acid | 4.8 | ~4 | 118 | None | Minimal suppression |
| Trifluoroacetic Acid (TFA) | 0.3 | <2 | 74 | Very Strong | Significant suppression[3][9] |
| Difluoroacetic Acid (DFA) | 1.3 | ~2 | 134 | Strong | Less suppression than TFA[9][11] |
| Ammonium Formate | N/A | 3-5 (buffer) | Volatile | None | Generally compatible with ESI |
| Ammonium Acetate | N/A | 4-6 (buffer) | Volatile | None | Generally compatible with ESI |
Data compiled from multiple sources.[11]
Table 2: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Principle | Efficiency in Removing Phospholipids | Throughput | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Low | High | High, as many matrix components remain soluble.[6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Low to Medium | Moderate, depends on solvent choice and analyte properties.[1] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Medium to High | Low, provides a cleaner extract.[1][7] |
| Mixed-Mode SPE | Utilizes multiple retention mechanisms (e.g., ion exchange and reversed-phase). | Very High | Medium to High | Very Low, highly selective for the target analyte.[10] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
-
Preparation of Infusion Solution: Prepare a standard solution of amitriptyline in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal on the mass spectrometer (e.g., 100 ng/mL).
-
System Setup:
-
Deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the MS inlet.
-
Run the LC with your analytical method's mobile phase gradient.
-
-
Establishing a Stable Baseline: Start the infusion and the LC gradient. Allow the system to equilibrate until a stable MS signal for amitriptyline is observed.
-
Injection of Blank Matrix: Inject a blank sample extract (a sample prepared using the same procedure as your study samples but from a matrix known to be free of amitriptyline).
-
Data Analysis: Monitor the amitriptyline signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.
Protocol 2: General Solid-Phase Extraction (SPE) for Amitriptyline from Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute amitriptyline and the internal standard from the cartridge with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.
Visualizations
Caption: A workflow for troubleshooting ion suppression in LC-MS analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Key strategies to minimize ion suppression in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. halocolumns.com [halocolumns.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Addressing matrix effects in bioanalysis of amitriptyline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of amitriptyline.
Troubleshooting Guide
Issue: Poor Peak Shape, Low Signal Intensity, or High Variability in Results
This is a common problem in the bioanalysis of amitriptyline and is often attributable to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of amitriptyline and its metabolites, leading to ion suppression or enhancement.
Troubleshooting Workflow:
Technical Support Center: Optimizing Mobile Phase for Separation of Amitriptyline Glucuronides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of amitriptyline and its glucuronide metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing poor resolution between amitriptyline and its more polar metabolites, including the glucuronides. What is the likely cause and how can we improve it?
A1: Poor resolution between amitriptyline and its polar metabolites, particularly the highly polar glucuronides, is a common challenge in reversed-phase HPLC. This issue often arises from a mobile phase that is too strong (i.e., has too high a percentage of organic solvent) in the initial stages of the separation. Amitriptyline, being relatively non-polar, will be well-retained, while the polar glucuronides will elute very early, close to the void volume, and may co-elute with other polar metabolites.
Troubleshooting Steps:
-
Decrease the initial organic solvent concentration: Start with a lower percentage of acetonitrile or methanol in your mobile phase. This will increase the retention of the polar glucuronides, moving them away from the solvent front and improving their separation from other early-eluting compounds.
-
Implement a gradient elution: An isocratic mobile phase is often insufficient to separate compounds with a wide range of polarities like amitriptyline and its glucuronide conjugates. A gradient program that starts with a low organic phase concentration and gradually increases it will allow for the retention and separation of the polar glucuronides in the early part of the run, followed by the elution of the less polar metabolites and the parent drug as the solvent strength increases.
-
Adjust the mobile phase pH: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of ionizable compounds like amitriptyline and its metabolites. Amitriptyline has a pKa of 9.4.[1] At a lower pH, the tertiary amine group will be protonated, which can affect its interaction with the stationary phase. Experimenting with the pH of your buffer (e.g., in the range of 3-7) can alter the selectivity of the separation and improve resolution. Optimal separation of amitriptyline and its metabolite nortriptyline has been achieved with a mobile phase pH of 5.6.[2]
Q2: Our peaks for the glucuronide metabolites are broad and tailing. What are the potential causes and solutions?
A2: Broad and tailing peaks for glucuronide metabolites can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Check for secondary silanol interactions: Free silanol groups on the surface of the silica-based C18 column can interact with basic analytes, leading to peak tailing. If you are working with basic compounds, ensure you are using a well-end-capped column. If tailing persists, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Ensure adequate buffering: Maintaining a consistent pH throughout the analysis is crucial for reproducible retention times and good peak shape for ionizable compounds. Ensure your buffer concentration is sufficient to control the pH of the mobile phase. A buffer concentration of 5–10 mM is usually adequate for reversed-phase separations.[3]
-
Optimize the mobile phase pH: As mentioned previously, the pH can affect peak shape. Experiment with different pH values to find the optimal condition that minimizes tailing for your target analytes.
-
Reduce extra-column band broadening: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and have a small internal diameter to minimize dead volume, which can contribute to peak broadening.[4]
Q3: We are not seeing the glucuronide peaks at all, or they are very small. What could be the reason?
A3: The absence or small size of glucuronide peaks can be due to a variety of factors, from sample preparation to the analytical method itself.
Troubleshooting Steps:
-
Confirm the presence of glucuronides in the sample: Ensure that the biological matrix you are analyzing is expected to contain amitriptyline glucuronides. These are major metabolites and are primarily excreted in the urine.
-
Review your sample preparation method: Glucuronides are highly water-soluble. If your sample preparation involves a liquid-liquid extraction with a non-polar organic solvent, the glucuronides may be lost in the aqueous phase. Consider a solid-phase extraction (SPE) method designed to retain polar compounds, or analyze the aqueous phase after an initial extraction of the less polar analytes.
-
Check for analyte degradation: While amitriptyline is relatively stable, its metabolites could be more susceptible to degradation under certain pH or temperature conditions. Ensure your sample handling and storage procedures are appropriate.
-
Adjust your mobile phase for polar compounds: If your mobile phase is too strong, the glucuronides may be eluting in the solvent front and be indistinguishable from the baseline noise. Start with a very low organic content in your mobile phase to ensure their retention on the column.
Experimental Protocols
Example Protocol for Separation of Amitriptyline and its Hydroxylated Metabolites
This protocol is for the separation of amitriptyline and its hydroxylated metabolites, which are the precursors to the glucuronide conjugates. Due to their increased polarity, glucuronides would be expected to elute earlier than the hydroxylated metabolites under these reversed-phase conditions. This method can serve as a starting point for developing a separation that includes the glucuronide conjugates.
-
Instrumentation: Agilent 1260 Infinity Series® II liquid chromatography system with UV detection.[5]
-
Stationary Phase: Kinetex® C18 LC Column.[5]
-
Mobile Phase:
-
Elution Mode: Isocratic[5]
-
Composition: 69% A and 31% B[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 27 °C[5]
-
Detection Wavelength: 210 nm[5]
Data Presentation
Table 1: Retention Times of Amitriptyline and its Metabolites with an Isocratic Mobile Phase
| Compound | Retention Time (minutes) |
| trans-10-hydroxy nortriptyline | 4.3[5] |
| trans-10-hydroxy amitriptyline | 4.7[5] |
| cis-10-hydroxy nortriptyline | 5.4[5] |
| cis-10-hydroxy amitriptyline | 6.0[5] |
| Nortriptyline | 15.9[5] |
| Amitriptyline | 19.9[5] |
Note: The retention times are based on the isocratic method described in the experimental protocol section.
Table 2: Example of Mobile Phase Conditions for Amitriptyline and Metabolite Separation
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase A | Phosphate Buffer (pH 5.6)[2] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile |
| Composition | 65% A : 35% B (Isocratic)[2] | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column | C18 | C18 |
| Detection | UV (e.g., 254 nm)[6] | UV or Mass Spectrometry |
Visualizations
Caption: Workflow for troubleshooting mobile phase optimization.
Caption: Metabolic pathway of amitriptyline.
References
Technical Support Center: Troubleshooting Poor Recovery of Amitriptyline-N-glucuronide-d3 During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Amitriptyline-N-glucuronide-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound is often attributed to several factors during the extraction process. These include:
-
Analyte Instability: Glucuronide metabolites, particularly N-glucuronides, can be susceptible to hydrolysis (cleavage of the glucuronic acid moiety) under certain pH and temperature conditions. This instability can lead to the degradation of the target analyte and consequently, lower recovery.
-
Suboptimal Extraction Method: The choice of extraction technique, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), and the specific parameters within that method are critical. An inappropriate SPE sorbent, incorrect pH of the sample or wash/elution solvents, or an unsuitable LLE solvent can all lead to inefficient extraction.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process. This can manifest as ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification and the appearance of low recovery.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent, resulting in the analyte being retained on the cartridge.
-
Analyte Breakthrough (SPE): The analyte may not be adequately retained on the SPE sorbent during the sample loading and washing steps, leading to its loss before the elution phase.
Q2: How does the chemical nature of this compound influence its extraction?
This compound is a relatively polar metabolite due to the addition of the glucuronic acid group. This increased polarity compared to the parent drug, amitriptyline, is a key consideration for extraction. Furthermore, the presence of a quaternary amine in the N-glucuronide structure means its charge state is highly dependent on the pH of the solution. These characteristics dictate the optimal conditions for its extraction.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Low recovery of this compound during SPE can be systematically addressed by evaluating each step of the process.
Troubleshooting Workflow for SPE
Caption: A flowchart for troubleshooting poor SPE recovery.
Detailed Troubleshooting Steps for SPE:
| Problem | Potential Cause | Recommended Solution |
| Analyte Breakthrough (Loss during loading/washing) | Inappropriate Sorbent: The sorbent does not have sufficient retention for the polar N-glucuronide metabolite. Standard C18 sorbents may not be optimal. | Switch to a mixed-mode SPE sorbent: A combination of reversed-phase and cation exchange mechanisms can provide better retention for polar, basic compounds. Polymeric sorbents like Hydrophilic-Lipophilic Balanced (HLB) are also a good alternative. |
| Incorrect Sample pH: The pH of the sample may prevent the analyte from being retained effectively. | Adjust the sample pH: For reversed-phase SPE, a pH around the pKa of the analyte or slightly below is often a good starting point to ensure the compound is in a less polar, more retainable form. For mixed-mode cation exchange, a lower pH ensures the analyte is positively charged and interacts with the sorbent. | |
| Ineffective Wash Solvent: The wash solvent is too strong and is prematurely eluting the analyte. | Optimize the wash step: Decrease the percentage of organic solvent in the wash solution. A common starting point is 5-20% methanol in water. Ensure the pH of the wash solvent is appropriate to maintain the analyte's interaction with the sorbent. | |
| Incomplete Elution | Elution Solvent is too weak: The solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. | Increase the strength of the elution solvent: Increase the percentage of organic solvent (e.g., methanol or acetonitrile). For mixed-mode sorbents, the addition of a modifier is often necessary. A small percentage of a basic modifier like ammonium hydroxide (e.g., 2-5%) in the organic solvent can effectively disrupt the ionic interactions and elute the positively charged analyte. |
| Analyte Degradation | Harsh pH conditions: Extreme pH during any of the SPE steps can cause hydrolysis of the N-glucuronide. | Maintain a neutral to slightly acidic pH: Avoid strongly acidic or basic conditions throughout the extraction process. N-glucuronides of tertiary amines can be labile under acidic conditions. |
| Elevated Temperature: High temperatures can accelerate degradation. | Perform extraction at room temperature or on ice: Avoid exposing the samples to high temperatures for extended periods. |
Poor Recovery in Liquid-Liquid Extraction (LLE)
For LLE, poor recovery is often related to the partitioning of the polar metabolite between the aqueous and organic phases.
Troubleshooting Workflow for LLE
Caption: A flowchart for troubleshooting poor LLE recovery.
Detailed Troubleshooting Steps for LLE:
| Problem | Potential Cause | Recommended Solution |
| Analyte remains in the aqueous phase | Incorrect pH: this compound is highly water-soluble, especially in its charged form at acidic or neutral pH. | Adjust the sample to a basic pH: Increasing the pH of the aqueous sample (e.g., to pH 9-10) will deprotonate the tertiary amine, making the molecule more neutral and more likely to partition into the organic solvent. |
| Unsuitable Organic Solvent: The organic solvent is not polar enough to efficiently extract the relatively polar glucuronide metabolite. | Use a more polar extraction solvent: Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are generally more effective for extracting polar metabolites than non-polar solvents like hexane. A mixture of a non-polar solvent with a more polar modifier (e.g., hexane with 2-5% isoamyl alcohol) can also improve recovery. | |
| Emulsion Formation | High concentration of proteins or lipids in the sample: This is common with plasma samples and can make phase separation difficult. | Centrifuge the sample at a higher speed and/or for a longer duration. Consider a protein precipitation step prior to LLE. |
| Analyte Degradation | Harsh pH conditions: Prolonged exposure to very high or very low pH can cause hydrolysis. | Minimize exposure time to extreme pH: Perform the extraction promptly after pH adjustment. |
| Elevated Temperature: | Perform the extraction at room temperature or on ice. |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a starting point for optimizing the extraction of this compound from plasma.
-
Sorbent: Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid.
-
Vortex and centrifuge to precipitate proteins.
-
Load the supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol provides a general procedure for the LLE of this compound from urine.
-
Sample Preparation:
-
To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.
-
-
pH Adjustment:
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 10. Vortex briefly.
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical recovery data for amitriptyline and related compounds from various studies. Note that specific recovery for this compound may vary and should be determined experimentally.
Table 1: Reported Recovery of Amitriptyline using Solid-Phase Extraction
| SPE Sorbent | Biological Matrix | Elution Solvent | Average Recovery (%) | Reference |
| C18 | Human Plasma | Methanol | ~85 | [1] |
| C18 | Human Breast Milk | Acetonitrile/Ammonium Acetate | 92 | [2] |
| Hydrophilic-Lipophilic Balance (HLB) | Human Plasma | Not Specified | 85.3 | [1] |
Table 2: Reported Recovery of Amitriptyline using Liquid-Liquid Extraction
| Extraction Solvent | Biological Matrix | pH | Average Recovery (%) | Reference |
| Hexane/Isoamyl alcohol (98:2) | Human Plasma | Basic | >80 | [2] |
| n-Heptane/Isoamyl alcohol (97:3) | Human Plasma | 11 | ~90 | [3] |
Analyte Stability Considerations
The stability of this compound is crucial for accurate quantification.
-
pH Stability: N-glucuronides of tertiary amines can be susceptible to hydrolysis under acidic conditions. It is generally recommended to keep the sample pH neutral or slightly basic during storage and processing. Some studies have shown that amitriptyline itself is more stable in acidic to neutral conditions, but the glucuronide linkage is the primary point of instability.[4]
-
Temperature Stability: Like most biological molecules, prolonged exposure to high temperatures should be avoided. Samples should be stored frozen (-20°C or -80°C) and processed on ice or at room temperature. Amitriptyline has high thermal stability, but this does not necessarily extend to its conjugated metabolites.
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles should be minimized as they can potentially lead to degradation. It is advisable to aliquot samples upon collection if multiple analyses are anticipated.
By systematically evaluating the extraction procedure and considering the chemical properties and stability of this compound, researchers can effectively troubleshoot and improve its recovery, leading to more accurate and reliable analytical results.
References
- 1. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Amitriptyline Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of amitriptyline and its primary metabolites, such as nortriptyline and 10-hydroxyamitriptyline.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process for the detection of amitriptyline and its metabolites at low concentrations.
Q1: What are the most common reasons for poor sensitivity in amitriptyline metabolite analysis?
A1: Poor sensitivity in amitriptyline metabolite analysis can stem from several factors:
-
Suboptimal Sample Preparation: Inefficient extraction of analytes from the biological matrix can lead to low recovery. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) need to be optimized for pH, solvent choice, and elution conditions.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[1]
-
Inappropriate Analytical Technique: The choice of analytical instrument and method is crucial. For instance, while HPLC with UV detection can be used, LC-MS/MS offers significantly higher sensitivity and specificity for low-level detection.[2][3]
-
Degradation of Analytes: Amitriptyline and its metabolites can be susceptible to degradation under certain pH, light, and temperature conditions.[4] Proper sample handling and storage are critical.
-
Non-optimized Chromatographic Conditions: Poor peak shape, co-elution of isomers, and long run times can all contribute to lower sensitivity. Mobile phase composition, gradient, and column chemistry should be carefully optimized.
Q2: My LC-MS/MS signal for nortriptyline is lower than expected. How can I troubleshoot this?
A2: A lower-than-expected signal for nortriptyline in LC-MS/MS analysis can be addressed by:
-
Optimizing Mass Spectrometry Parameters: Ensure that the multiple reaction monitoring (MRM) transitions and collision energies are optimized for nortriptyline. Use a deuterated internal standard for nortriptyline to compensate for any signal variability.[5]
-
Improving Chromatographic Separation: Nortriptyline is a major active metabolite of amitriptyline.[4] Ensure baseline separation from other metabolites and matrix components. Consider using a C18 column with a mobile phase containing a small percentage of formic acid to improve peak shape and ionization efficiency.[6]
-
Checking Sample pH during Extraction: The extraction efficiency of nortriptyline is pH-dependent. Adjusting the sample pH to an alkaline condition (e.g., pH 9-10) before LLE or SPE can significantly improve its recovery.
-
Evaluating for Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression is occurring. If so, consider diluting the sample, using a more effective sample clean-up method, or employing a different ionization source.
Q3: Is derivatization necessary for the analysis of amitriptyline metabolites?
A3: The necessity of derivatization depends on the analytical technique being used:
-
Gas Chromatography (GC-MS): Derivatization is often required for GC analysis of amitriptyline and its metabolites, particularly for nortriptyline and the hydroxy metabolites.[2] This is because these compounds contain polar functional groups (-NH, -OH) that can cause poor peak shape and adsorption to the GC column.[2] Trimethylsilylation (e.g., using BSTFA) is a common derivatization technique.[7]
-
Liquid Chromatography (LC-MS/MS): Derivatization is generally not necessary for LC-MS/MS analysis. The use of appropriate mobile phases and electrospray ionization (ESI) allows for the direct analysis of these compounds in their native form.[5][8]
Q4: How can I minimize matrix effects in my plasma samples?
A4: Minimizing matrix effects is crucial for accurate low-level quantification. Here are some strategies:
-
Effective Sample Preparation: Employ a rigorous sample clean-up method. While protein precipitation is a simple technique, it may not be sufficient for removing all interfering substances.[8] SPE or LLE often provide cleaner extracts.[2][9]
-
Chromatographic Separation: Optimize your HPLC method to separate the analytes from the bulk of the matrix components. A longer chromatographic run or a different column chemistry might be necessary.
-
Use of Isotope-Labeled Internal Standards: Deuterated analogs of amitriptyline and its metabolites are the gold standard for internal standards as they co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.[5][10]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various analytical methods used for the detection of amitriptyline and its metabolites.
Table 1: LC-MS/MS Methods
| Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Amitriptyline, Nortriptyline, Hydroxy-metabolites | Human Serum | 0.5 ng/mL | [5][8] |
| Amitriptyline, Nortriptyline | Rat Plasma | 0.1 ng/mL (AMI), 0.08 ng/mL (NOR) | [6] |
| Amitriptyline, Nortriptyline, Desipramine, Imipramine | Human Plasma | 25 ng/mL | [11][12] |
| Amitriptyline, Nortriptyline, and other TCAs | Urine | 0.1 ng/mL | [13] |
Table 2: HPLC-UV/DAD Methods
| Analyte(s) | Matrix | Lower Limit of Detection (LOD) | Reference |
| Amitriptyline, Nortriptyline | Human Plasma | 5 ng/g (AMI), 10 ng/g (NOR) | [2][3] |
| Amitriptyline and its main metabolites | Human Plasma | 5 ng/mL | [14] |
| Amitriptyline, Nortriptyline, and other TCAs | Human Urine | 0.22-0.31 µg/L | [15] |
Table 3: GC-MS Methods
| Analyte(s) | Matrix | Sensitivity | Reference |
| Amitriptyline, Nortriptyline | Human Plasma | < 1 ng/mL (LOD) | [16] |
| Amitriptyline, Nortriptyline, and Hydroxy-metabolites | Human Plasma | 0.5 ng/mL (AMI, NOR, 10-OH-AMI), 1 ng/mL (10-OH-NOR) | [10] |
| Amitriptyline | Spiked Plasma | 6 ng/mL | [17] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Amitriptyline and its Metabolites
This protocol is a generalized procedure based on common practices for enhancing sensitivity.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add 20 µL of an internal standard solution (containing deuterated amitriptyline and nortriptyline).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for amitriptyline, nortriptyline, their hydroxy-metabolites, and the deuterated internal standards.
Visualizations
Caption: A typical experimental workflow for LC-MS/MS analysis of amitriptyline metabolites.
Caption: A logical troubleshooting workflow for addressing poor sensitivity issues.
Caption: Major metabolic pathways of amitriptyline.[4][18]
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. scielo.br [scielo.br]
- 15. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive method for the determination of amitriptyline and nortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two-phase derivatization of amitriptyline and structurally related tertiary amines for gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amitriptyline - Wikipedia [en.wikipedia.org]
Overcoming challenges in the synthesis of quaternary ammonium glucuronides
Welcome to the technical support center for the synthesis of quaternary ammonium glucuronides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quaternary ammonium glucuronides?
A1: The most prevalent and successful method is the quaternization of a tertiary amine with a protected glucuronic acid derivative. The key step involves the reaction of the tertiary amine-containing drug or compound with an activated and protected glucuronic acid, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.[1][2] This reaction is often carried out in a two-phase system of water and an organic solvent, with a mild base like sodium bicarbonate.[1][2]
Q2: Why are the yields of my synthesis consistently low?
A2: Low yields are a common challenge in the synthesis of quaternary ammonium glucuronides.[2] Several factors can contribute to this issue:
-
Steric Hindrance: The tertiary amine on your substrate may be sterically hindered, impeding the approach of the bulky glucuronic acid donor.
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, may not be optimal for your specific substrate.
-
Stability of the Product: The final product may be unstable under the reaction or work-up conditions, leading to degradation.[2]
-
Purity of Starting Materials: Impurities in the tertiary amine or the glucuronic acid donor can interfere with the reaction.
Q3: How can I purify my quaternary ammonium glucuronide product?
A3: Purification can be challenging due to the compound's dual nature, possessing both a permanent positive charge and a negatively charged carboxylic acid group.[2][3] High-Performance Liquid Chromatography (HPLC) is the most effective method for purification.[4]
-
Column: Reversed-phase columns such as C8 or C18 are commonly used.[4]
-
Mobile Phase: A typical mobile phase consists of a buffer, like ammonium acetate, and an organic modifier, such as acetonitrile.[4] The pH of the mobile phase should be carefully controlled to ensure the stability of the product.[4]
Q4: What are the key analytical techniques for characterizing my product?
A4: A combination of techniques is essential for unambiguous characterization:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can confirm the molecular weight of the product.[1][5] A characteristic fragmentation pattern is the neutral loss of the glucuronide moiety (176 Da).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial to confirm the structure and determine the stereochemistry of the glycosidic bond.[1][7] The chemical shift and coupling constant of the anomeric proton (H-1") are diagnostic. A large coupling constant (typically > 7 Hz) for the anomeric proton is indicative of a β-configuration.
Q5: My purified quaternary ammonium glucuronide appears to be degrading. What are the optimal storage conditions?
A5: The stability of quaternary ammonium glucuronides is highly dependent on pH. They are generally most stable in a slightly acidic to neutral pH range (pH 4-7).[8] Degradation can occur at extreme pH values.[8] For long-term storage, it is advisable to keep the purified compound as a solid or in a buffered solution at low temperatures (-20°C or -80°C).[9] Lyophilization should be approached with caution as it can sometimes lead to degradation.[4]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor reactivity of the tertiary amine | Increase the reaction temperature and/or reaction time. Consider using a more reactive glucuronic acid donor, such as a triflate or imidate donor. |
| Sub-optimal reaction solvent | Screen different organic solvents in the two-phase system. Acetonitrile, dichloromethane, or a mixture of the two can be effective. |
| Degradation of the glucuronic acid bromide donor | Ensure the glucuronic acid bromide is fresh or has been stored under anhydrous conditions to prevent hydrolysis. |
| Incorrect pH of the aqueous phase | The use of a mild base like sodium bicarbonate is crucial. Stronger bases can lead to side reactions and degradation of the starting materials and product. |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with starting materials or byproducts in HPLC | Optimize the HPLC gradient. A shallower gradient can improve resolution. Experiment with different mobile phase additives or pH. |
| Product degradation during purification | Maintain a stable pH during purification by using a buffered mobile phase.[4] Avoid prolonged exposure to conditions that may cause instability. |
| Poor recovery from the HPLC column | The zwitterionic nature of the product can lead to strong interactions with the stationary phase. The addition of a competing salt to the mobile phase may improve recovery. |
| Product instability during solvent evaporation/lyophilization | If the product is unstable during lyophilization, consider alternative methods for solvent removal, such as evaporation under reduced pressure at a low temperature.[4] It may be preferable to store the product in the buffered HPLC mobile phase at a low temperature. |
Data Presentation
Table 1: Stability of Selected Quaternary Ammonium Glucuronides at Various pH Values
| Compound | pH Range of Stability (3 months at 18-22°C) | Degradation Rate Constant (k) at Extreme pH | Reference |
| Clozapine N+-glucuronide | 4 - 10 | 0.002-0.01 days⁻¹ | [8] |
| Cyclizine N+-glucuronide | 4 - 10 | 0.002-0.01 days⁻¹ | [8] |
| Doxepin N+-glucuronide | 4 - 10 | Not specified | [8] |
Table 2: Enzymatic Hydrolysis of Quaternary Ammonium Glucuronides
| Compound | β-glucuronidase Source | Optimal pH for Hydrolysis | Susceptibility to Hydrolysis | Reference |
| Clozapine N+-glucuronide | Bovine liver, H. pomatia, E. coli | 6.5 - 7.4 (E. coli) | Susceptible to all sources | [8] |
| Chlorpromazine N+-glucuronide | E. coli | 6.5 - 7.4 | Resistant to bovine liver and H. pomatia sources | [8] |
| Cyclizine N+-glucuronide | E. coli | 6.5 - 7.4 | Resistant to bovine liver and H. pomatia sources | [8] |
| Doxepin N+-glucuronide | E. coli | 6.5 - 7.4 | Resistant to bovine liver and H. pomatia sources | [8] |
Experimental Protocols
General Protocol for the Synthesis of a Quaternary Ammonium Glucuronide
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
Tertiary amine-containing substrate
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
Sodium bicarbonate
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
2. Procedure:
-
Dissolve the tertiary amine substrate in the chosen organic solvent.
-
Prepare an aqueous solution of sodium bicarbonate.
-
Combine the organic and aqueous solutions in a reaction vessel to create a two-phase system.
-
Add the methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate to the vigorously stirred two-phase mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for several hours to days. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, separate the aqueous and organic layers.
-
The protected quaternary ammonium glucuronide is typically in the organic phase. Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
3. Deprotection:
-
The resulting protected product is then deprotected. A common method is hydrolysis of the acetyl and methyl ester groups using a mild base, such as lithium hydroxide or sodium hydroxide, in a mixture of methanol and water.
-
Monitor the deprotection reaction by TLC or LC-MS.
-
Once complete, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
The crude deprotected product is then ready for purification.
General Protocol for HPLC Purification
1. Sample Preparation:
-
Dissolve the crude product in the initial mobile phase (e.g., 10% acetonitrile in 20 mM ammonium acetate buffer, pH 5.0).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 20 mM ammonium acetate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the substrate.
3. Fraction Collection and Processing:
-
Collect fractions corresponding to the product peak.
-
Confirm the identity of the product in the collected fractions by LC-MS.
-
Pool the pure fractions.
-
If the product is stable, the solvent can be removed by lyophilization. If not, store the solution at low temperature.
Visualizations
References
- 1. Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tricyclic antidepressants (TCAs) in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. A variety of analytical methods are employed for this purpose, each with its own set of strengths and limitations. This guide provides a comparative overview of the most commonly used techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—supported by a summary of their performance data and detailed experimental protocols.
Comparative Performance of Analytical Methods
The choice of an analytical method for TCA determination is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance metrics for each of the major techniques, based on published validation data.
| Parameter | HPLC-UV[1][2][3] | GC-MS[4][5][6] | LC-MS/MS[7][8][9] | Capillary Electrophoresis[10][11][12] |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.995 | Not always reported |
| Accuracy (% Recovery) | 91.0 - 114.0% | 76.08 - 104.3% | Typically within 15% bias | Not always reported |
| Precision (% RSD) | <13% | <15% | ≤8.0% | 0.73 - 6.7% |
| Limit of Detection (LOD) | 0.1 - 0.7 ng/mL | 0.05 - 5 ng/mL | 0.1 - 10 ng/mL | 30 - 62.5 ng/mL |
| Limit of Quantification (LOQ) | 0.71 - 1.1 µg/L | 0.33 - 100 ng/mL | 0.1 - 10 ng/mL | Not always reported |
| Sample Throughput | Moderate | Low to Moderate | High | Moderate |
| Selectivity | Moderate | High | Very High | High |
| Cost | Low | Moderate | High | Low to Moderate |
Experimental Workflows and Signaling Pathways
The selection of an analytical method is guided by the specific requirements of the study. The following diagrams illustrate a typical cross-validation workflow and the general signaling pathway of tricyclic antidepressants.
Detailed Experimental Protocols
Below are generalized protocols for each analytical method, based on common practices found in the literature. Specific parameters may need to be optimized for individual analytes and matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.[1]
-
Liquid-Liquid Extraction (LLE): Acidify the sample and extract with an organic solvent. Back-extract into an acidic aqueous phase.
-
Solid-Phase Extraction (SPE): Condition a C18 or mixed-mode cartridge. Load the pre-treated sample, wash with a weak solvent, and elute the TCAs with an appropriate organic solvent.[1]
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.[1]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[1]
-
Detection: UV detector set at a wavelength where TCAs exhibit significant absorbance (e.g., 210-254 nm).[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Extraction: Perform LLE or SPE as described for HPLC. The final extract must be evaporated to dryness and reconstituted in a volatile organic solvent.
-
Derivatization (Optional but often necessary): To improve volatility and chromatographic peak shape, TCAs can be derivatized using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Splitless or split injection mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100°C, ramp to 280°C).
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or other suitable reversed-phase column with a smaller particle size for faster analysis (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2 - 0.6 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[14]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]
-
Capillary Electrophoresis (CE)
-
Sample Preparation:
-
Extraction: LLE or SPE can be used. The final extract is evaporated and reconstituted in the background electrolyte or a suitable injection buffer.[12]
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d.).[10][15]
-
Background Electrolyte (BGE): A buffer solution at a specific pH, often containing an organic modifier like methanol or acetonitrile. Additives such as cyclodextrins can be used to improve separation.[10][15][11]
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Typically a diode array detector (DAD) for UV absorbance.[11]
-
References
- 1. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Capillary electrophoresis screening method for six tricyclic antidepressants in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. Determination of tricyclic antidepressants in human breast milk by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Amitriptyline Bioanalysis: A Focus on Amitriptyline-N-glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the tricyclic antidepressant amitriptyline, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This guide provides a comprehensive comparison of Amitriptyline-N-glucuronide-d3 with other commonly employed internal standards for amitriptyline quantification, supported by a review of published experimental data and established bioanalytical principles.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating stable isotopes such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass. This mass difference allows for their distinction from the analyte in the mass spectrometer, while their identical chemical properties ensure they co-elute chromatographically and experience similar extraction recovery and matrix effects.
This compound and Amitriptyline-d3 are both SIL internal standards. The primary advantage of using a SIL IS is its ability to compensate for variations in the analytical process, leading to more accurate and precise quantification.
Comparison of Internal Standards
Table 1: Comparison of Performance Parameters for Different Internal Standards in Amitriptyline Bioanalysis
| Internal Standard Type | Example(s) | Typical Recovery (%) | Matrix Effect Compensation | Accuracy (% Bias) | Precision (%RSD) |
| Stable Isotope-Labeled (SIL) - Metabolite | This compound | High and consistent with analyte | Excellent | < 15% | < 15% |
| Stable Isotope-Labeled (SIL) - Parent Drug | Amitriptyline-d3, Nortriptyline-d3 | High and consistent with analyte | Excellent | < 15% | < 15% |
| Structurally Similar (Analog) | Protriptyline, Imipramine, Doxepin | Variable | Partial to Good | Can be > 15% | Can be > 15% |
Note: The values presented are typical ranges observed in validated bioanalytical methods and may vary depending on the specific assay conditions.
Key Performance Considerations
Recovery: The recovery of an analyte and its internal standard from the biological matrix during sample preparation is a critical parameter. SIL internal standards like this compound and Amitriptyline-d3 are expected to have very similar recovery to amitriptyline due to their identical physicochemical properties.[1] In contrast, structurally similar internal standards may exhibit different extraction efficiencies, potentially leading to inaccurate results.
Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant challenge in LC-MS/MS-based bioanalysis. The most effective way to compensate for matrix effects is the use of a co-eluting SIL internal standard. As this compound and Amitriptyline-d3 have nearly identical retention times to their non-labeled counterparts, they experience the same degree of ion suppression or enhancement, thus providing excellent correction. Structurally similar internal standards may have different retention times and be subject to different matrix effects, leading to compromised accuracy and precision.
Accuracy and Precision: Validated bioanalytical methods using deuterated internal standards for amitriptyline quantification consistently demonstrate high accuracy (typically within ±15% of the nominal concentration) and precision (relative standard deviation <15%).[1][2] While methods using analog internal standards can be validated, they are more susceptible to variability and may not achieve the same level of robustness.
Experimental Protocols
The following is a generalized experimental protocol for the extraction and analysis of amitriptyline from human plasma using a stable isotope-labeled internal standard. Specific parameters will need to be optimized for individual laboratory settings and instrumentation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound or Amitriptyline-d3 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of amitriptyline from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Amitriptyline: m/z 278.2 → 91.1
-
Amitriptyline-d3: m/z 281.2 → 91.1
-
This compound: m/z 457.2 → 281.2 (hypothetical, requires experimental determination)
-
-
Visualizing the Workflow
The selection of an appropriate internal standard is a critical decision in the bioanalytical method development workflow.
Caption: Bioanalytical method development workflow for amitriptyline quantification.
The logical relationship for choosing an internal standard is based on its ability to mimic the analyte's behavior.
Caption: Key characteristics of an ideal internal standard for bioanalysis.
Conclusion
The use of a stable isotope-labeled internal standard is the most robust approach for the quantitative bioanalysis of amitriptyline. Both this compound and Amitriptyline-d3 are excellent choices that will provide superior performance in terms of accuracy, precision, and reliability compared to structurally similar analog internal standards. The selection between the deuterated metabolite and the deuterated parent drug would depend on the specific goals of the study. If the focus is solely on the parent drug, Amitriptyline-d3 is a straightforward and effective choice. However, if the analysis also includes the N-glucuronide metabolite, using this compound can be advantageous for accurately tracking the metabolite's behavior throughout the analytical process. Ultimately, the choice of internal standard should be guided by a thorough method development and validation process to ensure the integrity of the bioanalytical data.
References
Robustness of Analytical Methods for Amitriptyline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative analysis of the robustness of different analytical methods for the quantification of amitriptyline, a widely used tricyclic antidepressant. The data presented is compiled from various studies to assist researchers and drug development professionals in selecting and validating appropriate analytical techniques.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), which is the most common technique, as well as UV-Visible Spectrophotometry and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Methods
RP-HPLC is a precise and widely validated technique for the analysis of amitriptyline in pharmaceutical formulations and biological samples.[1] The robustness of these methods is typically evaluated by intentionally varying critical parameters and observing the impact on the results, such as retention time, peak area, and system suitability parameters.[2][3]
Key Robustness Parameters for HPLC
Deliberate variations are introduced to the HPLC method to assess its robustness. Common parameters that are varied include:
-
Flow Rate: Small changes in the flow rate of the mobile phase are introduced.[2]
-
Mobile Phase Composition: The ratio of the solvents in the mobile phase is slightly altered.[4]
-
pH of the Mobile Phase Buffer: The pH of the buffer solution in the mobile phase is adjusted.[4]
-
Column Temperature: The temperature of the column is varied to assess its effect on separation.[2]
-
Wavelength: The detection wavelength is slightly changed.[5]
Comparative Data for RP-HPLC Methods
The following tables summarize the results of robustness studies from different RP-HPLC methods developed for the analysis of amitriptyline.
Table 1: Robustness of an RP-HPLC Method for Amitriptyline HCl and Chlordiazepoxide [2]
| Parameter | Variation | Retention Time (min) | Peak Area | Plate Count |
| Flow Rate | 0.8 mL/min | 2.487 | 1063950 | 7324 |
| 1.0 mL/min (Optimized) | 2.500 | 1065899 | 8291 | |
| 1.2 mL/min | 2.492 | 1072653 | 7432 | |
| Temperature | 35°C | - | - | - |
| 40°C (Optimized) | - | - | - | |
| 45°C | - | - | - |
Note: Specific values for peak area and plate count at varied temperatures were not provided in the source.
Table 2: Robustness of an RP-HPLC Method for Amitriptyline HCl and Pregabalin [6]
| Parameter | Variation | % RSD |
| Flow Rate | 0.9 mL/min | < 2% |
| 1.1 mL/min | < 2% | |
| pH | 3.9 | < 2% |
| 4.1 | < 2% | |
| Mobile Phase Composition | 58:42 (Buffer:ACN) | < 2% |
| 62:38 (Buffer:ACN) | < 2% |
Table 3: Robustness of an RP-HPLC Method for Amitriptyline HCl and Methylcobalamin [7]
| Parameter | Variation | % RSD |
| Flow Rate | -0.1 mL/min | < 2.0% |
| +0.1 mL/min | < 2.0% | |
| Temperature | -5°C | < 2.0% |
| +5°C | < 2.0% |
Experimental Protocols for a Representative RP-HPLC Method
The following is a typical experimental protocol for the robustness testing of an RP-HPLC method for amitriptyline, based on common practices found in the literature.[2][4][6][7]
Objective: To assess the robustness of the RP-HPLC method by introducing small, deliberate changes to the chromatographic conditions.
Materials:
-
Amitriptyline Hydrochloride reference standard
-
HPLC grade solvents (e.g., Methanol, Acetonitrile)
-
HPLC grade water
-
Buffer salts (e.g., Potassium dihydrogen phosphate, Orthophosphoric acid)
-
HPLC system with a UV detector and a C18 column
Standard Procedure (Optimized Conditions):
-
Mobile Phase Preparation: Prepare the mobile phase as per the optimized method (e.g., a mixture of buffer and organic solvent in a specific ratio and pH).
-
Standard Solution Preparation: Prepare a standard solution of amitriptyline at a known concentration.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 240 nm
-
-
Analysis: Inject the standard solution and record the chromatogram. Note the retention time, peak area, and system suitability parameters (e.g., plate count, tailing factor).
Robustness Testing Variations:
-
Flow Rate: Vary the flow rate by ±0.2 mL/min (i.e., 0.8 mL/min and 1.2 mL/min) while keeping all other parameters constant. Inject the standard solution and record the results.[2]
-
Mobile Phase Composition: Alter the ratio of the organic solvent to buffer by a small amount (e.g., ±2% or ±5%).[3][4] Prepare the modified mobile phases, inject the standard solution, and record the results.
-
pH of Mobile Phase: Adjust the pH of the buffer by ±0.1 or ±0.2 units.[6] Prepare the mobile phase with the adjusted buffer, inject the standard solution, and record the results.
-
Column Temperature: Change the column temperature by ±5°C (i.e., 35°C and 45°C).[2] Allow the system to stabilize at each temperature, inject the standard solution, and record the results.
Data Analysis: For each variation, calculate the % Relative Standard Deviation (%RSD) for the retention time, peak area, and other system suitability parameters. The method is considered robust if the %RSD is within the acceptable limits (typically ≤ 2%).[6][7]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of amitriptyline.[8][9] Robustness testing for this method involves evaluating the effect of small changes in experimental parameters on the absorbance measurement.
Key Robustness Parameters for UV Spectrophotometry
Comparative Data for a UV Spectrophotometric Method
A study on the eco-friendly spectrophotometric method for amitriptyline quantification using eosin Y demonstrated the following robustness:[10]
Table 4: Robustness of a UV Spectrophotometric Method for Amitriptyline [10]
| Parameter | Variation | % Recovery | Standard Deviation |
| pH | 3.7 | 99.85 | 0.85 |
| 3.8 (Optimized) | 100.21 | 0.64 | |
| 3.9 | 99.64 | 1.02 | |
| Eosin Y Volume (mL) | 1.5 | 100.12 | 0.91 |
| 1.6 (Optimized) | 100.21 | 0.64 | |
| 1.7 | 100.45 | 1.21 | |
| Buffer Volume (mL) | 0.5 | 99.21 | 1.15 |
| 0.6 (Optimized) | 100.21 | 0.64 | |
| 0.7 | 99.87 | 0.98 |
The results indicate that minor variations in pH, dye volume, and buffer volume did not significantly affect the method's performance, with % recoveries close to 100% and standard deviations not exceeding 2%.[10]
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of amitriptyline, particularly in biological matrices.[11][12][13] While detailed robustness studies are less commonly published in the same standardized format as for HPLC, the reliability of GC methods is assessed by their precision under varying conditions.
Key Robustness Considerations for GC
-
Injector and Detector Temperature
-
Carrier Gas Flow Rate
-
Oven Temperature Program
-
Extraction Efficiency
Performance Data Indicating Robustness
A GC method for the simultaneous determination of amitriptyline and its metabolite nortriptyline in plasma reported the following precision data, which is an indicator of robustness:[11]
Table 5: Precision of a GC Method for Amitriptyline and Nortriptyline [11]
| Analyte | Within-day Coefficient of Variation (%) | Day-to-day Coefficient of Variation (%) |
| Amitriptyline | 4.6 | 8.6 |
| Nortriptyline | 4.3 | 3.4 |
The low coefficients of variation demonstrate the method's reproducibility and ability to provide consistent results over time, suggesting a good level of robustness.
Workflow and Pathway Diagrams
General Workflow for Robustness Testing
The following diagram illustrates the typical workflow for conducting a robustness study of an analytical method.
Caption: General workflow for the robustness testing of an analytical method.
Conclusion
This guide provides a comparative overview of the robustness of various analytical methods for amitriptyline. RP-HPLC methods are extensively studied, and their robustness is well-documented across a range of parameters. UV-Visible spectrophotometry offers a simpler, cost-effective alternative with demonstrated robustness to minor experimental variations. Gas chromatography also proves to be a reliable and precise method, particularly for biological samples. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. The provided data and protocols serve as a valuable resource for researchers in developing and validating robust analytical methods for amitriptyline.
References
- 1. scribd.com [scribd.com]
- 2. ijrpb.com [ijrpb.com]
- 3. ijrpr.com [ijrpr.com]
- 4. jopcr.com [jopcr.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. chemmethod.com [chemmethod.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. "Method development and validation for amitriptyline analysis via UV" [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. The eco-friendly spectrophotometric methods for duloxetine and amitriptyline quantification using eosin Y: content uniformity and greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of UGT2B10 and UGT1A4 in Amitriptyline Glucuronidation
A deep dive into the kinetic profiles and metabolic contributions of two key UDP-glucuronosyltransferase enzymes in the phase II metabolism of the tricyclic antidepressant, amitriptyline.
In the biotransformation of the widely prescribed tricyclic antidepressant amitriptyline, N-glucuronidation represents a significant metabolic pathway. This process, which facilitates the drug's excretion, is primarily catalyzed by two key UDP-glucuronosyltransferase (UGT) enzymes: UGT2B10 and UGT1A4. While both enzymes contribute to the glucuronidation of amitriptyline, they exhibit markedly different kinetic profiles, leading to a biphasic metabolic pattern observed in human liver microsomes (HLMs). This guide provides a comprehensive comparison of UGT2B10 and UGT1A4 in the context of amitriptyline glucuronidation, supported by experimental data and detailed methodologies.
Executive Summary of Comparative Performance
At therapeutic concentrations, UGT2B10 is the principal enzyme responsible for amitriptyline glucuronidation due to its high-affinity for the substrate.[1][2] In contrast, UGT1A4, a low-affinity enzyme, plays a more significant role at higher, potentially supratherapeutic, concentrations of amitriptyline.[1][3] This dual-enzyme involvement results in a characteristic biphasic kinetic profile in human liver microsomes, where UGT2B10 governs the initial, high-affinity phase and UGT1A4 mediates the subsequent, low-affinity phase.[1][4][5] The intrinsic clearance (CLint) of amitriptyline glucuronidation by UGT2B10 is substantially higher—over 10-fold greater—than that of UGT1A4, underscoring its dominant role in the drug's metabolic clearance at clinically relevant doses.[1]
Data Presentation: Kinetic Parameters
The following table summarizes the key kinetic parameters for amitriptyline N-glucuronidation by recombinant UGT2B10 and UGT1A4.
| Parameter | UGT2B10 | UGT1A4 | Reference |
| Apparent Km (S50) (µM) | 2.60 | 448 | [1] |
| Relative Vmax | Lower | Considerably Higher | [2] |
| Intrinsic Clearance (CLint) | >10-fold higher than UGT1A4 | Lower | [1] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to elucidate the roles of UGT2B10 and UGT1A4 in amitriptyline glucuronidation.
Recombinant UGT Enzyme Incubation Assay
This assay is designed to determine the kinetic parameters of individual UGT enzymes for amitriptyline glucuronidation.
-
Enzyme Source: Microsomes from Sf9 or HEK293 cells expressing human UGT2B10 or UGT1A4.[1][2][3]
-
Reaction Mixture:
-
Recombinant UGT microsomes (protein concentration may vary)
-
Amitriptyline (substrate) at a range of concentrations to encompass both high and low affinity phases (e.g., 0.5 µM to 1 mM).
-
UDP-glucuronic acid (UDPGA) as the co-factor.
-
Magnesium chloride (MgCl2) to activate the enzyme.
-
A suitable buffer, such as potassium phosphate buffer, to maintain physiological pH.
-
Alamethicin may be included to permeabilize the microsomal membrane.
-
-
Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C for a specified time (e.g., 60 minutes). The reaction is then terminated, often by the addition of a cold organic solvent like acetonitrile.
-
Analysis: The formation of amitriptyline-N-glucuronide is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Data Analysis: The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation or a suitable model for biphasic kinetics using non-linear regression analysis.
Human Liver Microsome (HLM) Glucuronidation Assay
This assay assesses the overall kinetics of amitriptyline glucuronidation in a more physiologically relevant system that contains a mixture of UGT enzymes.
-
Enzyme Source: Pooled human liver microsomes.
-
Reaction Mixture and Incubation: Similar to the recombinant UGT assay, but using HLMs as the enzyme source.
-
Analysis and Data Analysis: The formation of amitriptyline-N-glucuronide is quantified by LC-MS/MS. The resulting data is often biphasic and can be fitted to a two-enzyme kinetic model to derive the high-affinity (attributed to UGT2B10) and low-affinity (attributed to UGT1A4) kinetic parameters.[1]
Selective Inhibition Assay
This assay uses selective chemical inhibitors to confirm the contribution of specific UGT isoforms to amitriptyline glucuronidation in HLMs.
-
Inhibitors:
-
Procedure: The HLM glucuronidation assay is performed in the presence and absence of the selective inhibitors.
-
Analysis: A significant reduction in amitriptyline glucuronidation at low substrate concentrations in the presence of nicotine would confirm the primary role of UGT2B10. Conversely, inhibition by hecogenin at high substrate concentrations would indicate the involvement of UGT1A4.
Visualizations
The following diagrams illustrate the experimental workflow and the comparative roles of UGT2B10 and UGT1A4 in amitriptyline metabolism.
Caption: Experimental workflow for amitriptyline glucuronidation assay.
References
- 1. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Phenotypically Poor Metabolizer Individual Donor Human Liver Microsomes To Identify Selective Substrates of UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different extraction techniques for amitriptyline
For researchers, scientists, and drug development professionals, the efficient and accurate extraction of amitriptyline from various biological matrices is a critical first step in analysis. This guide provides a comprehensive comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This document evaluates the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and various microextraction techniques for the isolation of amitriptyline. Key performance indicators such as recovery percentage, limit of detection (LOD), and limit of quantification (LOQ) are compared to provide a clear understanding of each method's strengths and weaknesses.
Performance Comparison of Amitriptyline Extraction Techniques
The following table summarizes the quantitative performance of different extraction methods for amitriptyline from various biological matrices. This data is compiled from multiple studies to provide a broad overview for easy comparison.
| Extraction Technique | Matrix | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Solid-Phase Extraction (SPE) | |||||
| Oasis™ HLB Cartridges | Porcine Serum | >94 | - | - | [1] |
| Bond-Elut TCA Columns | Human Plasma | >87 | 1.2 - 5.8 | - | [2] |
| ISOLUTE® HCX Columns | Serum | Excellent Reproducibility | - | - | [3] |
| Fe3O4@ZrO2@N-cetylpyridinium NPs | Plasma | 89 - 105 | 0.04 | 0.37 | [4] |
| Oasis HLB Cartridge | Human Plasma | 69 - 102 | 0.03 - 0.63 (µg/mL) | - | [5] |
| Liquid-Liquid Extraction (LLE) | |||||
| Hexane-Butanol Back-Extraction | Plasma/Liver Tissue | - | ~1000 | - | |
| Traditional LLE | Plasma | 70.4 - 85.7 | - | - | [1] |
| Supported Liquid Extraction (SLE) | |||||
| SLE | Saliva | 76.08 - 110.04 | - | - | [6] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | |||||
| DLLME-SFO | Water | 71.34 - 73.52 | 8.5 - 28.5 | - | [7][8] |
| DLLME | Water/Plasma | 54.76 - 74.02 | 5 - 10 | - | [9] |
| Liquid-Liquid-Liquid Microextraction (LLLME) followed by DLLME | |||||
| LLLME-DLLME | Human Plasma | 79 - 98 | 1 - 3 | 3 - 10 | [10] |
| Homogenous LLE, Dispersive SPE, and DLLME-SFO | |||||
| Combined Method | Human Urine | 69 - 84 | 0.22 - 0.31 | 0.71 - 1.1 | [11] |
Experimental Workflows & Methodologies
A generalized workflow for the extraction and analysis of amitriptyline from a biological sample is presented below. This can be adapted based on the specific extraction technique and analytical instrumentation used.
Caption: General workflow for amitriptyline extraction and analysis.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key extraction techniques cited in this guide.
Solid-Phase Extraction (SPE) using Oasis™ HLB Cartridges
This method was developed for the determination of amitriptyline and its metabolites in porcine serum.
-
Sample Pre-treatment: Acidify the serum sample with 2% phosphoric acid.
-
Cartridge Conditioning: Condition an Oasis™ HLB extraction cartridge.
-
Sample Loading: Load the pre-treated serum sample onto the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analytes with 3 mL of 2% butylamine in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.[1] The entire procedure takes approximately fifteen minutes.[1]
Liquid-Liquid Extraction (LLE) with Back-Extraction
This method has been applied for the extraction of amitriptyline from plasma.
-
Initial Extraction: Perform a liquid-liquid extraction using an organic solvent.
-
Back-Extraction: Transfer the organic phase to a tube containing 100 µL of 0.03% phosphoric acid.[1]
-
Mixing and Separation: Shake the tube and then centrifuge to separate the layers.
-
Analysis: Transfer the acidic aqueous layer for HPLC analysis.[1]
Dispersive Liquid-Liquid Microextraction (DLLME)
This rapid method is suitable for the extraction and preconcentration of amitriptyline from water and plasma samples.
-
Solvent Mixture Preparation: Prepare an appropriate mixture of an extraction solvent (e.g., 18 µL of carbon tetrachloride) and a disperser solvent (e.g., 1 mL of methanol).[9]
-
Injection: Rapidly inject the solvent mixture into the aqueous sample (e.g., 5.0 mL).[9] This forms a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase.[9]
-
Centrifugation: Centrifuge the mixture to sediment the extraction solvent at the bottom of the conical test tube.[9]
-
Analysis: Inject a small volume (e.g., 2.0 µL) of the sedimented phase into a gas chromatograph (GC) for analysis.[9]
Automated Solid-Phase Extraction (SPE)
This protocol is designed for the automated extraction of tricyclic antidepressant drugs from serum using a RapidTrace® SPE Workstation.
-
Sample Preparation: Dilute 1 mL of serum with 2 mL of phosphate buffer and add 0.1 mL of an internal standard.[3]
-
Vortex and Centrifuge: Vortex and centrifuge the sample, then decant it into a test tube to remove particulates.[3]
-
SPE Procedure: Place the prepared samples in the RapidTrace® system with ISOLUTE® HCX 130 mg/3 mL columns for automated extraction.[3]
-
Post-Extraction: After extraction, evaporate the 3 mL sample eluate to dryness and reconstitute it with the mobile phase for HPLC analysis.[3]
Signaling Pathways and Logical Relationships
The choice of an extraction technique is often guided by a series of logical considerations related to the sample matrix, desired sensitivity, and available resources. The following diagram illustrates these relationships.
Caption: Decision-making flowchart for selecting an extraction method.
This guide provides a foundational understanding of the various techniques available for amitriptyline extraction. The optimal choice will depend on the specific requirements of the analytical method and the nature of the sample matrix. For routine analysis of a large number of samples, automated SPE offers significant advantages in terms of throughput and reproducibility. For achieving the lowest detection limits from small sample volumes, microextraction techniques are highly effective. Traditional LLE remains a viable option, particularly when cost is a primary concern. Researchers are encouraged to consult the primary literature for further details and to optimize the chosen method for their specific application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. norlab.com [norlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. Application of dispersive liquid-liquid microextraction based on solidification of floating organic droplet in the analysis of anti-depressant drugs - UMPSA-IR [umpir.ump.edu.my]
- 9. Separation and determination of amitriptyline and nortriptyline by dispersive liquid-liquid microextraction combined with gas chromatography flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amitriptyline-N-glucuronide-d3: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Amitriptyline-N-glucuronide-d3, a deuterated metabolite of the tricyclic antidepressant Amitriptyline.
Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this procedure is based on a conservative approach, taking into account the known hazards of the parent compound, Amitriptyline Hydrochloride, and its non-deuterated glucuronide metabolite. The guiding principle is to manage the compound as a hazardous waste to mitigate potential risks.
Hazard Assessment and Regulatory Overview
The primary hazards associated with Amitriptyline and its derivatives are toxicity and environmental harm. The parent compound, Amitriptyline HCl, is classified as toxic if swallowed, a serious eye irritant, a suspected reproductive toxin, and very toxic to aquatic life with long-lasting effects.[1] An SDS for the non-deuterated metabolite, Amitriptyline N-Glucuronide, recommends disposal via a licensed hazardous material company and incineration.[2] The presence of stable deuterium isotopes in this compound is not expected to alter these fundamental hazardous properties.[3][4]
In the United States, the disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] While Amitriptyline is not a specifically "listed" hazardous waste (P- or U-list), its known toxicity profile necessitates a formal "hazardous waste determination" by the generator (the laboratory or institution).[6][7] As a best practice, it is recommended to manage this compound as a hazardous waste.
Quantitative Hazard Data Summary
The following table summarizes key hazard information for the parent compound and its metabolite, forming the basis for the recommended disposal procedures.
| Compound | CAS Number | Hazard Classifications | Disposal Recommendations |
| Amitriptyline Hydrochloride | 549-18-8 | Toxic if swallowed (Acute Toxicity, Oral)[1] Causes serious eye irritation[1] Suspected of damaging fertility or the unborn child[1] Very toxic to aquatic life with long-lasting effects[1] | Dispose of contents/container to an approved waste disposal plant.[1][8] UN Number: 2811 (Toxic solids, organic, n.o.s.)[1] |
| Amitriptyline N-Glucuronide | 112806-33-4 | No GHS data available; described as a "pharmaceutical related compound of unknown potency".[2] | Product may be burned in an incinerator. Offer to a licensed hazardous material disposal company. Avoid discharge into drains or environment.[2] |
| Amitriptyline-d3 Hydrochloride | 342611-00-1 | Toxic if swallowed.[3][4] Environmental hazard.[4] | Contact a licensed professional waste disposal service to dispose of this material.[3][4] |
Detailed Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste : In the absence of definitive data to the contrary, classify all waste containing this compound (including pure compound, solutions, and contaminated labware) as hazardous chemical waste.
-
Segregate at the Source : Do not mix this waste with non-hazardous trash, biomedical waste, or other chemical waste streams. Use a dedicated and compatible waste container for collection.
Step 2: Container Selection and Labeling
-
Use Appropriate Containers : Collect solid waste in its original container if possible, or in a new, clean, and compatible container with a secure lid. Collect liquid waste in a sealable, chemically-resistant container (e.g., a glass or polyethylene bottle).
-
Label Immediately : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete the Label : The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added (the "accumulation start date").
-
The name and contact information of the generating researcher or lab.
-
Step 3: Safe Accumulation and Storage
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.
-
Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to prevent spills from spreading.
-
Store Away from Incompatibles : Ensure the waste is not stored near incompatible chemicals.
Step 4: Disposal and Removal
-
Contact EHS : Do not dispose of this chemical down the drain or in the regular trash.[2]
-
Schedule a Pickup : When the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a waste pickup.
-
Follow Institutional Procedures : Adhere to all specific procedures and documentation requirements provided by your EHS department for the transfer of hazardous waste. The EHS office will ensure the waste is transported to a licensed hazardous waste treatment and disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. www2.deq.idaho.gov [www2.deq.idaho.gov]
- 8. sds.metasci.ca [sds.metasci.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Amitriptyline-N-glucuronide-d3
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value | Source |
| Physical Form | Solid, white to off-white powder | [1][2] |
| Molecular Formula | C₂₆H₂₈D₃NO₆ | [3][4] |
| Molecular Weight | 456.55 g/mol | [2][3] |
| Solubility | 10 mM in DMSO | [3] |
| Stability | The non-deuterated form is noted to be hygroscopic. | [5] |
Personal Protective Equipment (PPE)
Given the nature of the compound as a metabolite of a potent pharmaceutical, stringent adherence to PPE protocols is crucial to prevent exposure through inhalation, dermal contact, or ingestion.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, disposable. Consider double-gloving. | Prevents dermal absorption. Powder-free gloves minimize the risk of aerosolizing the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. | Recommended when handling the powder outside of a containment system to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A step-by-step approach from receipt to disposal minimizes the risk of exposure and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area.
-
Adhere to the recommended storage conditions to ensure stability.
| Storage Condition | Duration |
| -20°C | 3 years (long-term) |
| 4°C | 2 years (short-term) |
2. Preparation and Handling:
-
All handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing papers for this compound to prevent cross-contamination.
-
If creating solutions, add the solvent to the solid slowly to avoid splashing.
3. Spill Management:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Report the spill to the laboratory supervisor.
Experimental Workflow
The following diagram illustrates a typical workflow for handling Amitriptyline-N-glucuronide-d3 in a research setting.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
Waste Categorization and Segregation:
-
Solid Waste: Unused compound, contaminated gloves, weighing papers, and other disposable materials should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely sealed and stored in a designated secondary containment area while awaiting pickup.
Disposal Procedure:
-
All waste generated from handling this compound should be disposed of through a licensed hazardous waste disposal company.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not pour any waste containing this compound down the drain.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the hazard and the control measures implemented to ensure safety.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
